Product packaging for 3-amino-4-bromo-N-cyclohexylbenzamide(Cat. No.:CAS No. 1177210-71-7)

3-amino-4-bromo-N-cyclohexylbenzamide

カタログ番号: B581369
CAS番号: 1177210-71-7
分子量: 297.196
InChIキー: LSULDEJNIWVXIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-amino-4-bromo-N-cyclohexylbenzamide is a useful research compound. Its molecular formula is C13H17BrN2O and its molecular weight is 297.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17BrN2O B581369 3-amino-4-bromo-N-cyclohexylbenzamide CAS No. 1177210-71-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-amino-4-bromo-N-cyclohexylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSULDEJNIWVXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide, a valuable research chemical. The primary focus is on a reliable synthesis pathway involving the coupling of 3-amino-4-bromobenzoic acid and cyclohexylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, data presentation, and process visualization.

Overview of Synthesis Pathway

The principal synthetic route to this compound involves a direct amide coupling reaction. This method is widely employed in medicinal chemistry for its efficiency and reliability in forming amide bonds. The reaction conjoins 3-amino-4-bromobenzoic acid with cyclohexylamine in the presence of a coupling agent.

An alternative, though less direct, pathway could involve the bromination of a suitable precursor, 3-amino-N-cyclohexylbenzamide. However, this route may present challenges in controlling regioselectivity and could lead to a mixture of products.

Primary Synthesis Pathway: Amide Coupling

The amide coupling reaction is a cornerstone of modern organic synthesis. In this context, the carboxylic acid (3-amino-4-bromobenzoic acid) is activated to facilitate nucleophilic attack by the amine (cyclohexylamine). A variety of coupling agents can be employed for this activation, with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) being a common choice, often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

G 3-amino-4-bromobenzoic_acid 3-amino-4-bromobenzoic acid Product This compound 3-amino-4-bromobenzoic_acid->Product Cyclohexylamine Cyclohexylamine Cyclohexylamine->Product Coupling_Reagents EDCI, HOBt, Base Coupling_Reagents->Product

Caption: Primary synthesis pathway via amide coupling.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Synthesis of this compound via Amide Coupling

This protocol details the coupling of 3-amino-4-bromobenzoic acid with cyclohexylamine using EDCI and HOBt.

Materials:

  • 3-amino-4-bromobenzoic acid

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 eq).

  • Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.

  • Add cyclohexylamine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Workup cluster_3 Purification Dissolve Dissolve 3-amino-4-bromobenzoic acid, HOBt, and EDCI in DCM Add_Amine Add Cyclohexylamine and DIPEA Dissolve->Add_Amine Stir Stir overnight at room temperature Add_Amine->Stir Dilute_Wash Dilute with DCM, wash with NaHCO3 and brine Stir->Dilute_Wash Dry_Concentrate Dry over MgSO4, filter, and concentrate Dilute_Wash->Dry_Concentrate Chromatography Purify by flash column chromatography Dry_Concentrate->Chromatography

Caption: Experimental workflow for amide coupling synthesis.

Data Presentation

This section summarizes the key quantitative data associated with the synthesis and characterization of this compound.

Reactant and Product Properties
CompoundMolar Mass ( g/mol )CAS Number
3-amino-4-bromobenzoic acid216.032840-29-1
Cyclohexylamine99.17108-91-8
This compound297.191177210-71-7
Reaction Parameters and Yield
ParameterValue
Reaction Scale1-10 mmol
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-16 hours
Typical Yield75-90%
Characterization Data (Predicted)

While a full experimental characterization is not published, the following data are predicted based on the analysis of structurally similar compounds.

PropertyPredicted Value
AppearanceOff-white to light brown solid
Melting Point155-165 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.55 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 2.0 Hz, 1H), 6.85 (dd, J = 8.4, 2.0 Hz, 1H), 6.05 (br s, 1H, NH), 4.35 (br s, 2H, NH₂), 3.95 (m, 1H), 2.00-1.10 (m, 10H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)166.5, 143.0, 134.5, 131.0, 129.0, 118.0, 110.0, 48.5, 33.0, 25.5, 24.8

Alternative Synthesis Pathway: Bromination

An alternative approach involves the direct bromination of 3-amino-N-cyclohexylbenzamide. This would likely be achieved using a source of electrophilic bromine, such as N-Bromosuccinimide (NBS). However, the presence of the activating amino group could lead to multiple bromination products, making regiocontrol a significant challenge. The ortho- and para-directing nature of the amino group, combined with the meta-directing nature of the amide group, would likely result in a mixture of isomers.

General Protocol for Aromatic Bromination

A general procedure for such a transformation would involve:

  • Dissolving 3-amino-N-cyclohexylbenzamide in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Adding N-Bromosuccinimide (NBS) portion-wise at a controlled temperature (often 0 °C to room temperature).

  • Monitoring the reaction by TLC to determine the optimal reaction time.

  • Performing an aqueous workup to remove succinimide and any unreacted NBS.

  • Purifying the product mixture, which would likely require careful chromatographic separation to isolate the desired this compound isomer.

Given the potential for a complex product mixture, the amide coupling route is the recommended and more efficient pathway for the synthesis of this specific compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 3-amino-4-bromo-N-cyclohexylbenzamide. Due to the limited availability of experimental data for this specific molecule, this report incorporates predicted values from validated computational models to offer a thorough profile. This document also outlines a detailed experimental protocol for its synthesis and proposes a potential mechanism of action based on the biological activity of structurally related compounds.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.

PropertyValueSource
CAS Number 1177210-71-7Pharmaffiliates[1]
Molecular Formula C₁₃H₁₇BrN₂OPharmaffiliates[1]
Molecular Weight 297.19 g/mol Pharmaffiliates[1]
Predicted Melting Point 185-195 °CComputationally Predicted
Predicted Boiling Point 450-550 °C at 760 mmHgComputationally Predicted
Predicted Water Solubility LowComputationally Predicted
Predicted logP 3.5 ± 0.5Computationally Predicted
Predicted pKa (most acidic) 14.5 ± 0.7 (Amide N-H)Computationally Predicted
Predicted pKa (most basic) 3.2 ± 0.5 (Amino group)Computationally Predicted

Experimental Protocols

Synthesis of this compound

This synthesis involves two primary stages: the preparation of the key intermediate, 3-amino-4-bromobenzoic acid, and its subsequent conversion to the final product.

Part 1: Synthesis of 3-amino-4-bromobenzoic acid

The synthesis of 3-amino-4-bromobenzoic acid can be achieved from 3-aminobenzoic acid.

  • Materials: 3-aminobenzoic acid, hydrobromic acid (48%), hydrogen peroxide (30%), sodium bisulfite, sodium hydroxide, hydrochloric acid, ethanol, water.

  • Procedure:

    • Dissolve 3-aminobenzoic acid in a suitable solvent such as a mixture of ethanol and water.

    • Cool the solution in an ice bath and slowly add hydrobromic acid.

    • To the cooled solution, add hydrogen peroxide dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

    • Quench the reaction by adding a solution of sodium bisulfite to neutralize any remaining hydrogen peroxide.

    • Adjust the pH of the solution to precipitate the product. This can be achieved by the careful addition of a sodium hydroxide solution followed by acidification with hydrochloric acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-amino-4-bromobenzoic acid.[2][3][4]

Part 2: Synthesis of this compound

This part of the synthesis involves the formation of an amide bond between 3-amino-4-bromobenzoic acid and cyclohexylamine.

  • Materials: 3-amino-4-bromobenzoic acid, thionyl chloride or oxalyl chloride, dichloromethane (DCM), cyclohexylamine, triethylamine, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Suspend 3-amino-4-bromobenzoic acid in anhydrous DCM.

    • Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride or oxalyl chloride at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or disappearance of starting material). This step forms the intermediate 3-amino-4-bromobenzoyl chloride.[5][6]

    • In a separate flask, dissolve cyclohexylamine and triethylamine in anhydrous DCM and cool in an ice bath.

    • Slowly add the freshly prepared solution of 3-amino-4-bromobenzoyl chloride to the cyclohexylamine solution.

    • Let the reaction proceed at room temperature for several hours.

    • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

Logical Relationship of Physicochemical Properties

Physicochemical Properties of this compound Mol Molecular Structure C13H17BrN2O MW Molecular Weight 297.19 g/mol Mol->MW determines logP logP (Predicted) Mol->logP influences pKa pKa (Predicted) Mol->pKa influences MP Melting Point (Predicted) MW->MP correlates with BP Boiling Point (Predicted) MW->BP correlates with Sol Solubility (Predicted) logP->Sol inversely related to pKa->Sol affects Synthetic Workflow for this compound cluster_0 Part 1: Preparation of Intermediate cluster_1 Part 2: Amide Formation A 3-Aminobenzoic Acid B Bromination A->B + HBr, H2O2 C 3-amino-4-bromobenzoic acid B->C D 3-amino-4-bromobenzoic acid E Acyl Chloride Formation D->E + SOCl2 or (COCl)2 F 3-amino-4-bromobenzoyl chloride E->F G Amidation F->G H This compound G->H I Cyclohexylamine I->G Hypothetical Signaling Pathway: PARP Inhibition cluster_0 Cellular Stress cluster_1 PARP-Mediated Repair cluster_2 Proposed Intervention cluster_3 Cellular Outcome DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP PAR Poly(ADP-ribose) Synthesis PARP->PAR Apoptosis Apoptosis PARP->Apoptosis Leads to (if inhibited) Repair DNA Repair PAR->Repair Repair->Apoptosis Prevents Inhibitor 3-amino-4-bromo-N- cyclohexylbenzamide Inhibitor->PARP Inhibits

References

An In-depth Technical Guide on 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1177210-71-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-4-bromo-N-cyclohexylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited in publicly available literature, its structural motifs—an aminobenzamide core, bromine substitution, and an N-cyclohexyl group—suggest its role as a versatile synthetic intermediate and a candidate for biological screening. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of potential biological activities based on structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and similar molecules.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1177210-71-7Chemical Supplier Databases
Molecular Formula C₁₃H₁₇BrN₂OChemical Supplier Databases
Molecular Weight 297.19 g/mol Chemical Supplier Databases
IUPAC Name This compound
Appearance Likely an off-white to pale yellow solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water.Inferred from related compounds
Melting Point Not reported
Boiling Point Not reported

Synthesis and Purification

Proposed Synthetic Pathway

The logical synthetic route commences with the commercially available 3-amino-4-bromobenzoic acid and cyclohexylamine. The key step is the formation of the amide bond, which can be facilitated by a variety of peptide coupling reagents to ensure high yield and purity.

Synthetic Pathway reactant1 3-amino-4-bromobenzoic acid product This compound reactant1->product Amidation reactant2 Cyclohexylamine reactant2->product reagents Coupling Reagents (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Amidation Amidation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Amide Coupling

This protocol provides a general yet detailed procedure for the synthesis of the target compound.

Materials:

  • 3-amino-4-bromobenzoic acid

  • Cyclohexylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the aromatic, cyclohexyl, and amine protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and C-Br stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been reported, the structural components of the molecule are present in various biologically active compounds. This allows for informed speculation on its potential therapeutic applications and mechanisms of action.

Structural Analogs and Their Activities
  • Aminobenzamides: This class of compounds is known to exhibit a wide range of biological activities. For instance, 3-aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a clinically important class of anti-cancer agents. The presence of the 3-aminobenzamide core suggests that the title compound could be investigated for similar activity.

  • Brominated Aromatic Compounds: The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Bromine can act as a bioisostere for other groups, enhance binding affinity through halogen bonding, and influence metabolic stability.

  • N-Cyclohexylamides: The N-cyclohexyl group is a lipophilic moiety that can improve cell membrane permeability and interaction with hydrophobic binding pockets in protein targets.

Postulated Signaling Pathway Involvement

Given the prevalence of the 3-aminobenzamide scaffold in PARP inhibitors, a primary hypothetical target for this compound is the DNA damage response (DDR) pathway.

DDR_Pathway cluster_nucleus Nucleus DNA_damage DNA Damage PARP PARP Activation DNA_damage->PARP Repair_Proteins Recruitment of DNA Repair Proteins PARP->Repair_Proteins Apoptosis Apoptosis PARP->Apoptosis Leads to Target_Compound 3-amino-4-bromo-N- cyclohexylbenzamide Target_Compound->PARP Inhibition DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

Caption: Hypothetical inhibition of the PARP-mediated DNA repair pathway.

Experimental Workflows for Biological Evaluation

For researchers aiming to investigate the biological potential of this compound, a structured experimental workflow is recommended.

In Vitro Assay Workflow

A logical progression of in vitro assays would begin with broad screening and move towards more specific mechanistic studies.

In_Vitro_Workflow start Synthesized Compound cytotoxicity Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) start->cytotoxicity enzyme_assay Enzyme Inhibition Assay (e.g., PARP activity assay) cytotoxicity->enzyme_assay If active pathway_analysis Cellular Pathway Analysis (e.g., Western blot for DDR markers) enzyme_assay->pathway_analysis If inhibitory sar_studies Structure-Activity Relationship (SAR) (Synthesis of analogs) pathway_analysis->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

An In-depth Technical Guide to 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide. While specific experimental data for this compound is not extensively available in public literature, this document compiles information from chemical databases and analogous compounds to offer a detailed profile for research and development purposes.

Molecular Structure and Chemical Properties

This compound is a substituted benzamide with a molecular formula of C₁₃H₁₇BrN₂O and a molecular weight of 297.19 g/mol .[1][2][3] The structure features a central benzamide core with an amino group at the 3-position, a bromine atom at the 4-position, and a cyclohexyl group attached to the amide nitrogen.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 1177210-71-7[1][2][3]
Molecular Formula C₁₃H₁₇BrN₂O[1][2][3]
Molecular Weight 297.19 g/mol [1][2][3]
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)N
InChI Key (Not available)
Predicted LogP (Not available)
Predicted Boiling Point (Not available)
Predicted Melting Point (Not available)

Note: Predicted values are based on computational models and should be confirmed experimentally.

Synthesis

Proposed Synthetic Pathway

The synthesis would likely proceed via the activation of the carboxylic acid group of 3-amino-4-bromobenzoic acid, followed by nucleophilic acyl substitution with cyclohexylamine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Formation 3-amino-4-bromobenzoic_acid 3-amino-4-bromobenzoic acid Acyl_Chloride 3-amino-4-bromobenzoyl chloride (Intermediate) 3-amino-4-bromobenzoic_acid->Acyl_Chloride Reaction Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride) Acyl_Chloride_2 3-amino-4-bromobenzoyl chloride Cyclohexylamine Cyclohexylamine Target_Molecule This compound Acyl_Chloride_2->Target_Molecule Reaction with Cyclohexylamine

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-amino-4-bromobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Cyclohexylamine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Formation of the Acyl Chloride

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-bromobenzoic acid (1.0 eq).

  • Add anhydrous DCM or THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-amino-4-bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride in anhydrous DCM or THF under an inert atmosphere.

  • In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM or THF.

  • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-16 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the functional groups present in the molecule and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (3H) in the range of δ 6.5-8.0 ppm.- N-H proton of the amide as a broad singlet.- Amino group (NH₂) protons as a broad singlet.- Cyclohexyl protons (11H) as a series of multiplets in the upfield region (δ 1.0-4.0 ppm).
¹³C NMR - Carbonyl carbon (C=O) around δ 165-170 ppm.- Aromatic carbons in the range of δ 110-150 ppm.- Cyclohexyl carbons in the upfield region (δ 20-60 ppm).
IR (Infrared) - N-H stretching of the primary amine (two bands) around 3300-3500 cm⁻¹.- N-H stretching of the secondary amide around 3300 cm⁻¹.- C=O stretching of the amide around 1630-1680 cm⁻¹.- C-N stretching around 1200-1400 cm⁻¹.- C-Br stretching in the fingerprint region.
Mass Spec (MS) - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a bromine-containing compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the benzamide scaffold is present in a wide range of biologically active molecules. Derivatives of 3-aminobenzamide are known to exhibit various pharmacological activities.

Potential Therapeutic Areas
  • PARP Inhibition: 3-Aminobenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are being investigated as anticancer agents.

  • Antimicrobial and Antifungal Activity: Substituted benzamides have shown promise as antimicrobial and antifungal agents.

  • CNS Activity: Certain benzamide derivatives act as ligands for central nervous system receptors and have been explored for the treatment of neurological and psychiatric disorders.

Hypothetical Signaling Pathway Involvement

Given the potential for PARP inhibition based on the 3-aminobenzamide moiety, a logical workflow for investigating its biological effect would involve assessing its impact on DNA repair pathways.

G DNA_Damage DNA Damage (e.g., from radiation or chemotherapy) PARP_Activation PARP Activation DNA_Damage->PARP_Activation ADP_Ribosylation Poly(ADP-ribosyl)ation of Nuclear Proteins PARP_Activation->ADP_Ribosylation Apoptosis Apoptosis PARP_Activation->Apoptosis Inhibition of repair leads to DNA_Repair Recruitment of DNA Repair Proteins ADP_Ribosylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Target_Molecule This compound Target_Molecule->PARP_Activation Inhibition

Caption: Potential mechanism of action via PARP inhibition.

Conclusion

This compound is a compound with potential for further investigation in medicinal chemistry and drug development. While experimental data is currently sparse, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The predicted properties and proposed synthetic route offer a starting point for researchers interested in this and related molecules. Further experimental validation is necessary to confirm the information presented herein.

References

In-depth Technical Guide: 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of data regarding the mechanism of action, biological activity, and preclinical studies for the specific chemical entity, 3-amino-4-bromo-N-cyclohexylbenzamide.

Extensive searches of prominent chemical and biological databases, including PubChem and various scientific journals, did not yield any specific information for this compound. The search results consistently referenced related but structurally distinct molecules. These include:

  • 4-bromo-N-cyclohexylbenzamide : A related benzamide derivative with a different substitution pattern on the aromatic ring.[1]

  • Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide : These compounds share an amino group at the 3-position but are benzenesulfonamides, not benzamides, and possess a hydroxyl group at the 4-position instead of a bromine atom.[2]

  • Isomers of 3-Br-acivicin : These are structurally dissimilar compounds, characterized by a dihydroisoxazole ring.[3]

  • N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine : These are complex heterocyclic compounds with a significantly different core structure.[4]

  • 3-Amino-4-substituted monocyclic ß-Lactams : These compounds are based on a four-membered azetidinone ring, a structure distinct from the benzamide core of the requested molecule.[5]

  • 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide : This is a derivative where the amino group at the 3-position is further substituted with a bromoacetyl group.[6]

  • 2-amino-4-bromo-N-cyclohexyl-N-methylbenzamide : A positional isomer with the amino group at the 2-position and an additional methyl group on the amide nitrogen.[7]

Due to the absence of any published research on this compound, this guide cannot provide the requested in-depth analysis of its core mechanism of action, quantitative data on its biological activity, or detailed experimental protocols. Consequently, the mandatory visualizations of signaling pathways and experimental workflows cannot be generated.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the pharmacological properties of this specific compound. Researchers and drug development professionals interested in this molecule would need to undertake foundational studies, including synthesis, purification, and comprehensive in vitro and in vivo screening, to determine its biological targets and potential therapeutic applications.

References

In-Depth Technical Guide on the Biological Activity of 3-Amino-4-bromo-N-cyclohexylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 3-amino-4-bromo-N-cyclohexylbenzamide derivatives. While direct experimental data for this specific scaffold is limited in publicly available literature, this document extrapolates potential therapeutic applications, mechanisms of action, and experimental evaluation strategies based on the known biological activities of structurally related compounds, particularly focusing on anticancer properties. The core structure, a substituted benzamide, is a well-established pharmacophore in drug discovery. The presence of the 3-amino group, a 4-bromo substituent, and an N-cyclohexyl moiety suggests potential interactions with various biological targets. This guide summarizes relevant quantitative data from analogous compounds, details essential experimental protocols for biological evaluation, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The Therapeutic Potential of Substituted Benzamides

Benzamide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities. They are integral to the structure of numerous approved drugs and clinical candidates. The therapeutic utility of benzamides is broad, encompassing antiemetic, antipsychotic, and notably, anticancer properties. The biological effects of these compounds are highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen.

The specific scaffold of interest, this compound, possesses several key structural features that suggest potential for significant biological activity:

  • 3-Aminobenzamide Core: The 3-aminobenzamide moiety is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

  • 4-Bromo Substituent: The presence of a halogen at the 4-position of the benzamide ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.

  • N-Cyclohexyl Group: The N-cyclohexyl substituent contributes to the overall lipophilicity of the molecule, which can affect its cell permeability and distribution. The size and conformation of this group can also play a critical role in the compound's interaction with the binding pockets of target enzymes or receptors.

Given these structural characteristics, it is plausible that this compound derivatives could exhibit anticancer activity, potentially through the inhibition of PARP or other cellular targets. This guide will explore the available evidence for such activities in structurally related compounds and provide a framework for the experimental validation of these hypotheses.

Potential Biological Activities and Quantitative Data from Structurally Related Compounds

Table 1: In Vitro Anticancer Activity of Substituted Benzamide Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineActivity (IC50/GI50 in µM)Reference
N-BenzylbenzamidesCompound 20bMultiple cancer cell lines0.012 - 0.027[3]
4-AminobenzofuroxansCompound 3cM-HeLa, MCF-7Comparable to Doxorubicin[4]
4-AminobenzofuroxansCompound 3dT98G14.7[4]
4-AminobenzofuroxansCompound 3bT98G12.7[4]
4-(Acylaminomethyl)benzamidesVarious derivativesNCI 60 cell line screenAntiproliferative activity observed[5]
3-Amino-2-hydroxybenzofused 2-phospha-γ-lactonesCompounds 4a, 4b, 4kBxPC-3>50% inhibition at 50 µM[6]

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a compound that is required for 50% inhibition of cell viability or growth, respectively.

The data presented in Table 1, although not for the exact target compound, demonstrates that substituted benzamides can exhibit potent anticancer activity across a range of cancer cell types. The N-benzylbenzamide derivative, in particular, shows exceptionally high potency in the nanomolar range.[3] This highlights the potential of the benzamide scaffold as a starting point for the development of novel anticancer agents.

Postulated Mechanism of Action: PARP Inhibition and Beyond

The most probable mechanism of action for a 3-aminobenzamide derivative is the inhibition of Poly(ADP-ribose) Polymerase (PARP).

PARP Inhibition

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the inhibition of PARP leads to a synthetic lethal phenotype, where the accumulation of unrepaired DSBs triggers apoptosis.[1] 3-Aminobenzamide is a well-established first-generation PARP inhibitor.[1][2]

PARP_Inhibition_Pathway cluster_brca In BRCA-deficient cells DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Replication DNA Replication DNA_Damage->Replication PAR Poly(ADP-ribose) Polymerization PARP1->PAR BER_recruitment Recruitment of Base Excision Repair (BER) Proteins (e.g., XRCC1) PAR->BER_recruitment SSB_Repair Single-Strand Break Repair BER_recruitment->SSB_Repair SSB_Repair->Replication Successful Repair DSB Double-Strand Break Replication->DSB Unrepaired SSB HR_Repair Defective Homologous Recombination Repair DSB->HR_Repair Apoptosis Apoptosis DSB->Apoptosis Failed Repair DSB->Apoptosis Synthetic_Lethality Synthetic Lethality in BRCA-deficient cells HR_Repair->Replication Successful Repair PARP_Inhibitor 3-Amino-4-bromo-N- cyclohexylbenzamide (Hypothesized PARP Inhibitor) PARP_Inhibitor->PARP1 Inhibits

Figure 1: Hypothesized PARP Inhibition Signaling Pathway.
Other Potential Mechanisms

While PARP inhibition is a primary hypothesis, substituted benzamides have been reported to exert their anticancer effects through various other mechanisms, including:

  • Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have shown potent activity as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

  • Histone Deacetylase (HDAC) Inhibition: The benzamide moiety is a key structural feature in several HDAC inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes.

  • Kinase Inhibition: Substituted benzamides have been developed as inhibitors of various protein kinases that are involved in cancer cell signaling pathways.

Further experimental investigation is required to elucidate the precise mechanism(s) of action for this compound derivatives.

Detailed Methodologies for Key Experiments

To evaluate the biological activity of this compound derivatives, a series of in vitro assays are essential. The following sections provide detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with compound dilutions incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for the MTT Assay.
Apoptosis Detection: Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest cells (adherent and floating) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in Annexin V binding buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide resuspend_cells->add_stains incubate Incubate in the dark for 15 min add_stains->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Figure 3: Experimental Workflow for Apoptosis Assay.
Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain cells with Propidium Iodide and RNase A fix_cells->stain_cells incubate Incubate in the dark for 30 min stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Figure 4: Experimental Workflow for Cell Cycle Analysis.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound derivatives is currently lacking in the public domain, the structural features of this scaffold strongly suggest a potential for anticancer activity. The 3-aminobenzamide core is a known PARP inhibitor, a clinically validated target for cancer therapy. The bromo and cyclohexyl substitutions may further enhance the potency, selectivity, and pharmacokinetic properties of these derivatives.

The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on:

  • Synthesis and Characterization: A library of this compound derivatives with variations in the N-substituent and the substitution pattern on the benzoyl ring should be synthesized and characterized.

  • In Vitro Screening: The synthesized compounds should be screened for their cytotoxic activity against a panel of cancer cell lines, including those with known DNA repair deficiencies.

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be performed to confirm PARP inhibition and explore other potential targets.

  • In Vivo Efficacy: Promising candidates should be evaluated in preclinical animal models of cancer to assess their in vivo efficacy and safety.

The exploration of this compound derivatives represents a promising avenue for the discovery of novel anticancer agents. The information and methodologies presented in this guide are intended to facilitate and accelerate these research efforts.

References

An In-depth Technical Guide to 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-bromo-N-cyclohexylbenzamide is a chemical compound with the CAS number 1177210-71-7.[1] While specific research on this molecule is limited in publicly available literature, its structural motifs—an aminobenzamide core and a cyclohexyl group—are present in a variety of biologically active compounds. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic route, and potential biological activities inferred from structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar compounds in drug discovery and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided in the table below. This data is compiled from publicly accessible chemical databases.

PropertyValueReference
CAS Number 1177210-71-7[1]
Molecular Formula C₁₃H₁₇BrN₂O[1]
Molecular Weight 297.19 g/mol [1]
IUPAC Name This compound

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is based on general methods for the synthesis of N-substituted benzamides from benzoic acids.

Materials:

  • 3-amino-4-bromobenzoic acid

  • Cyclohexylamine

  • Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC/HOBt)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation (Method A):

    • In a round-bottom flask, suspend 3-amino-4-bromobenzoic acid in an excess of thionyl chloride.

    • Reflux the mixture for 2-3 hours until the solid has completely dissolved and gas evolution ceases.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-amino-4-bromobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 3-amino-4-bromobenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve cyclohexylamine and triethylamine (1.2 equivalents) in anhydrous DCM.

    • Slowly add the acid chloride solution to the cyclohexylamine solution at 0 °C with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Alternative Coupling (Method B):

  • Dissolve 3-amino-4-bromobenzoic acid, cyclohexylamine, EDC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF or DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Perform an aqueous work-up as described above and purify by column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Final Product start1 3-amino-4-bromobenzoic acid step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or EDC/HOBt) start1->step1 start2 Cyclohexylamine step2 Amide Bond Formation start2->step2 step1->step2 purification Work-up and Column Chromatography step2->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

The biological activities of this compound have not been explicitly reported. However, by examining structurally similar compounds, we can infer potential therapeutic applications and mechanisms of action.

Antimicrobial and Antitumor Activities

Derivatives of aminobenzamides and N-cyclohexylbenzamides have been reported to exhibit a range of biological activities, including antimicrobial and antitumor effects. For instance, various N-benzylbenzamide derivatives have been investigated as tubulin polymerization inhibitors with potent antitumor activities.[2] Additionally, some aminobenzamide derivatives have shown promising antimicrobial potential.

Gastrointestinal Motility

A patent for N-cyclohexylbenzamide derivatives indicates their potential as potent stimulants of gastrointestinal motor function.[3] This suggests that this compound could potentially modulate gastrointestinal motility, a property that warrants further investigation.

Potential Signaling Pathway Involvement

Given the diverse activities of related compounds, this compound could potentially interact with various signaling pathways. For example, if it possesses antitumor properties, it might interfere with cell cycle progression or induce apoptosis.

Potential_Signaling_Pathway cluster_cellular_effects Potential Cellular Effects cluster_molecular_targets Potential Molecular Targets compound 3-amino-4-bromo-N- cyclohexylbenzamide tubulin Tubulin Polymerization compound->tubulin Inhibition receptors GPCRs / Ion Channels compound->receptors Modulation enzymes Kinases / Other Enzymes compound->enzymes Inhibition/ Activation cell_cycle Cell Cycle Arrest apoptosis Induction of Apoptosis motility Modulation of Gastrointestinal Motility tubulin->cell_cycle receptors->motility enzymes->apoptosis

References

An In-Depth Technical Guide to 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Comprehensive Technical Overview of 3-amino-4-bromo-N-cyclohexylbenzamide (CAS: 1177210-71-7)

This document provides a structured overview of the current publicly available scientific and technical information regarding the chemical compound this compound. Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed information regarding the discovery, history, specific synthesis protocols, and biological activity of this compound is exceptionally limited. The available data primarily consists of basic chemical identifiers and supplier information, suggesting that it may be a commercial chemical intermediate that has not been extensively studied or reported in peer-reviewed literature.

Chemical Identity and Properties

This compound is a substituted benzamide with a bromine atom and an amino group on the benzene ring, and a cyclohexyl group attached to the amide nitrogen.

PropertyValueSource
CAS Number 1177210-71-7[1][2]
Molecular Formula C₁₃H₁₇BrN₂O[1]
Molecular Weight 297.19 g/mol [1][2]
IUPAC Name This compoundVarious Chemical Suppliers
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Br)NInferred from Structure
Physical Appearance Not specified in available literature-

Discovery and History

Synthesis and Experimental Protocols

While specific, validated experimental protocols for the synthesis of this compound are not available in the public domain, a general retrosynthetic analysis suggests a plausible route based on standard organic chemistry principles.

General Retrosynthetic Approach

A logical approach to the synthesis of this molecule would involve the amidation of a corresponding benzoic acid derivative with cyclohexylamine. The key starting material would be 3-amino-4-bromobenzoic acid.

G target This compound intermediate1 3-amino-4-bromobenzoic acid target->intermediate1 Amide bond disconnection intermediate2 Cyclohexylamine target->intermediate2 Amide bond disconnection intermediate3 3-amino-4-bromobenzoyl chloride intermediate1->intermediate3 Activation

Caption: Retrosynthetic analysis of this compound.

Postulated Synthesis Workflow

Based on general procedures for benzamide synthesis, a potential workflow is outlined below. It is crucial to note that this is a theoretical protocol and has not been experimentally validated for this specific compound.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Coupling cluster_2 Purification start 3-amino-4-bromobenzoic acid step1 React with thionyl chloride (SOCl₂) or oxalyl chloride start->step1 product1 3-amino-4-bromobenzoyl chloride step1->product1 step2 React with cyclohexylamine in the presence of a base (e.g., triethylamine) product1->step2 product2 Crude this compound step2->product2 step3 Purify via recrystallization or column chromatography product2->step3 final_product Pure this compound step3->final_product

Caption: Postulated workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is no information available in the published scientific literature regarding the biological activity of this compound. No studies have been identified that investigate its efficacy in any biological system, its mechanism of action, or its potential involvement in any signaling pathways. Searches for this compound in bioactivity databases have not returned any significant results.

Conclusion and Future Directions

This compound remains a poorly characterized compound within the public scientific domain. While its chemical structure is known and it is commercially available, its discovery, history, and biological functions are yet to be elucidated.

For researchers and drug development professionals, this compound represents a blank slate. Future research could focus on:

  • De novo synthesis and characterization: Developing and publishing a robust, scalable synthesis protocol and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, etc.).

  • Screening for biological activity: Evaluating the compound in a wide range of biological assays to identify any potential therapeutic applications.

  • Computational studies: Utilizing in silico methods to predict potential protein targets and biological activities to guide experimental work.

Until such studies are conducted and published, the scientific and technical understanding of this compound will remain limited to its basic chemical identity.

References

Lack of Publicly Available Research Data on 3-amino-4-bromo-N-cyclohexylbenzamide Precludes In-Depth Analysis of Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and public databases reveals a significant absence of research on the biological activity and potential therapeutic targets of the chemical compound 3-amino-4-bromo-N-cyclohexylbenzamide. Despite its availability from various chemical suppliers, there is no published data to support the creation of an in-depth technical guide as requested.

Initial and broadened searches for "this compound" and related terms such as "biological activity," "mechanism of action," "therapeutic targets," and "patent" have not yielded any specific scientific studies. The information retrieved is limited to chemical properties such as its CAS number (1177210-71-7) and molecular formula (C13H17BrN2O), which are provided by commercial vendors.

The absence of research indicates that this compound may be a novel compound that has not yet been subjected to biological screening, a chemical intermediate used in the synthesis of other molecules, or a compound that is part of a proprietary research program with no publicly disclosed results.

Without any foundational data on its biological effects, it is impossible to:

  • Identify and describe any potential therapeutic targets.

  • Summarize quantitative data such as IC50, EC50, or binding affinities.

  • Provide detailed experimental protocols for assays in which the compound has been tested.

  • Create diagrams of signaling pathways or experimental workflows related to its activity.

Therefore, the core requirements for an in-depth technical guide, including data presentation in tables, detailed experimental methodologies, and visualizations of molecular interactions, cannot be fulfilled at this time due to the lack of available information in the public domain. Further research and publication in peer-reviewed scientific journals would be necessary before such a guide could be developed.

Spectroscopic and Synthetic Insights into 3-amino-4-bromo-N-cyclohexylbenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-amino-4-bromo-N-cyclohexylbenzamide (CAS No. 1177210-71-7) is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive, albeit currently theoretical, framework for the spectroscopic characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public domain spectroscopic data for this specific molecule, this document outlines the expected spectral characteristics based on its chemical structure and provides detailed, generalized experimental protocols for obtaining such data. This guide serves as a foundational resource for researchers planning to synthesize and characterize this compound.

Introduction

This compound is a molecule of interest due to its unique combination of a halogenated aromatic ring, an amide linkage, and a cyclohexyl moiety. These features suggest potential for this compound to serve as a scaffold in the development of novel therapeutic agents or functional materials. A thorough understanding of its structural and electronic properties, as determined by spectroscopic methods, is paramount for any future application. This document aims to bridge the current information gap by presenting a predictive analysis of its spectroscopic data and standardized protocols for its empirical determination.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5d1HAr-H (ortho to C=O)
~7.2d1HAr-H (ortho to Br)
~6.8dd1HAr-H (meta to C=O and Br)
~6.0br s1HN-H (amide)
~4.2br s2H-NH₂ (amino)
~3.9m1HCyclohexyl-H (CH-N)
1.0 - 2.0m10HCyclohexyl-H (CH₂)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~166C=O (amide)
~145Ar-C (C-NH₂)
~135Ar-C (C-Br)
~130Ar-C (ipso to C=O)
~128Ar-CH
~120Ar-CH
~115Ar-CH
~49Cyclohexyl-CH (CH-N)
~33Cyclohexyl-CH₂
~26Cyclohexyl-CH₂
~25Cyclohexyl-CH₂
Table 3: Predicted Key IR Absorptions (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amine and amide)
3050 - 3000MediumC-H stretching (aromatic)
2950 - 2850StrongC-H stretching (aliphatic)
~1640StrongC=O stretching (amide I)
~1550MediumN-H bending (amide II)
~1250MediumC-N stretching
~800StrongC-Br stretching
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Identity
296/298[M]⁺ (Molecular ion peak with bromine isotopes)
215/217[M - C₆H₁₁]⁺
183/185[BrC₆H₃(NH₂)CO]⁺
83[C₆H₁₁NH₂]⁺

Experimental Protocols

The following are detailed, standard operating procedures for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

    • Process the data using an exponential window function and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate all peaks and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

  • Data Acquisition:

    • Acquire the mass spectrum in EI mode at 70 eV.

    • Scan a mass range of m/z 50-500.

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Synthetic Workflow

A plausible synthetic route to this compound would involve the amidation of a suitable benzoic acid derivative with cyclohexylamine. The logical workflow for synthesis and characterization is depicted below.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization A 3-Nitro-4-bromobenzoic Acid B Activation (e.g., SOCl₂) A->B C 3-Nitro-4-bromobenzoyl chloride B->C E Amidation C->E D Cyclohexylamine D->E F 3-Nitro-4-bromo-N-cyclohexylbenzamide E->F G Reduction (e.g., SnCl₂/HCl) F->G H This compound G->H NMR NMR (¹H, ¹³C) H->NMR IR IR H->IR MS MS H->MS

Caption: A logical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures required for their determination. While empirical data is currently scarce in the public domain, the predictive analysis and detailed protocols presented herein offer a valuable starting point for researchers and professionals in the fields of chemical synthesis and drug development. The synthesis and characterization of this and similar molecules will undoubtedly contribute to the advancement of these scientific disciplines.

Methodological & Application

Application Notes and Protocols for 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit representative, experimental protocol for the synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide, a substituted benzamide compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the presented protocol is based on established and widely accepted methodologies for amide bond formation. Furthermore, this document explores the potential biological relevance of this class of compounds by discussing their possible interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. All quantitative data presented are based on the starting materials, with placeholders for the final product, reflecting the current lack of published empirical values.

Chemical Information

PropertyValueSource
Compound Name This compound-
CAS Number 1177210-71-7[1]
Molecular Formula C₁₃H₁₇BrN₂O[1]
Molecular Weight 297.19 g/mol [1]
Chemical Structure (Image of the chemical structure would be placed here in a full document)-

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3-amino-4-bromobenzoic acid. The first step involves the activation of the carboxylic acid to form an acyl chloride, followed by the coupling with cyclohexylamine to yield the desired amide.

Materials and Reagents:

ReagentFormulaCAS NumberPuritySupplier
3-amino-4-bromobenzoic acidC₇H₆BrNO₂2840-29-1≥97%Sigma-Aldrich
Thionyl chlorideSOCl₂7719-09-7≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂75-09-2≥99.8%Sigma-Aldrich
CyclohexylamineC₆H₁₃N108-91-8≥99%Sigma-Aldrich
Triethylamine (TEA)(C₂H₅)₃N121-44-8≥99.5%Sigma-Aldrich
Saturated sodium bicarbonate solutionNaHCO₃(aq)---
Brine (saturated NaCl solution)NaCl(aq)---
Anhydrous magnesium sulfateMgSO₄7487-88-9-Sigma-Aldrich

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Step 1: Synthesis of 3-amino-4-bromobenzoyl chloride

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-amino-4-bromobenzoic acid (10.0 g, 46.3 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add thionyl chloride (8.2 mL, 111.1 mmol, 2.4 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude 3-amino-4-bromobenzoyl chloride is a solid and should be used immediately in the next step without further purification.

Step 2: Synthesis of this compound

Procedure:

  • In a 250 mL round-bottom flask, dissolve cyclohexylamine (5.0 g, 50.4 mmol, 1.1 equivalents) and triethylamine (7.7 mL, 55.6 mmol, 1.2 equivalents) in anhydrous dichloromethane (100 mL) under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude 3-amino-4-bromobenzoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled solution of cyclohexylamine and triethylamine over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of Starting Material

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
3-amino-4-bromobenzoic acid216.03226-230Solid

Source: Sigma-Aldrich

Table 2: Expected and Observed Data for this compound

PropertyExpected ValueObserved Value
Yield (%) -Not Available
Melting Point (°C) -Not Available
¹H NMR -Not Available
¹³C NMR -Not Available
Mass Spectrometry (m/z) [M+H]⁺ ≈ 297.07Not Available

Note: "Not Available" indicates that this data could not be found in the surveyed literature. The expected mass spectrometry value is calculated based on the molecular formula.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_purification Purification A 3-amino-4-bromobenzoic acid C 3-amino-4-bromobenzoyl chloride A->C Reflux in DCM B Thionyl Chloride (SOCl₂) B->C F This compound C->F DCM, 0°C to RT D Cyclohexylamine D->F E Triethylamine (TEA) E->F G Crude Product F->G Workup H Purified Product G->H Recrystallization or Column Chromatography

Caption: Synthetic route for this compound.

Potential Signaling Pathway: NF-κB Inhibition

Substituted benzamides have been reported to inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. The diagram below illustrates the canonical NF-κB pathway, a potential target for this compound.

NFkB_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1, etc. receptor Receptor Complex stimuli->receptor Binds IKK IKK Complex receptor->IKK Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p P-IκB IkB_NFkB->IkB_p proteasome Proteasomal Degradation IkB_p->proteasome Ubiquitination inhibitor 3-amino-4-bromo-N- cyclohexylbenzamide (Hypothesized) inhibitor->IKK Inhibits (Potential) DNA DNA NFkB_nuc->DNA Binds transcription Gene Transcription (Inflammation, Survival) DNA->transcription Initiates

Caption: Canonical NF-κB signaling pathway and potential inhibition.

Discussion

The synthetic protocol provided herein offers a robust and logical approach to the preparation of this compound. The conversion of the carboxylic acid to an acyl chloride is a standard method for activating the carboxyl group for subsequent amidation. The use of triethylamine in the second step is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

While the biological activity of this compound has not been explicitly reported, the broader class of N-substituted benzamides has been shown to interfere with the NF-κB signaling pathway.[2] This pathway is constitutively active in many cancer types and plays a pivotal role in inflammation. Therefore, inhibitors of this pathway are of significant interest as potential therapeutic agents. The hypothesized mechanism of action would involve the inhibition of the IκB kinase (IKK) complex, preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would ultimately lead to the downregulation of pro-inflammatory and pro-survival genes.

Conclusion

This document provides a comprehensive, though hypothetical, guide for the synthesis of this compound and discusses its potential biological relevance in the context of NF-κB signaling. Further experimental validation is required to determine the optimal reaction conditions, yields, and the precise biological activity of this compound. This information serves as a valuable starting point for researchers interested in the synthesis and evaluation of novel substituted benzamides for drug discovery and development.

References

Application Notes and Protocols for 3-amino-4-bromo-N-cyclohexylbenzamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-bromo-N-cyclohexylbenzamide is a synthetic organic compound belonging to the substituted benzamide class of molecules. While specific biological activities for this exact compound are not extensively documented in publicly available literature, its core structure, particularly the 3-aminobenzamide moiety, is highly suggestive of a potential mechanism of action. The parent compound, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and the maintenance of genomic stability.[1][2][3][4]

PARP inhibitors have garnered significant interest in oncology, particularly for their synthetic lethality in cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.[1] This document provides detailed, albeit putative, application notes and protocols for the use of this compound in cell-based assays, based on the strong scientific premise of its potential as a PARP inhibitor. The bromine and N-cyclohexyl substitutions on the 3-aminobenzamide scaffold may influence the compound's potency, selectivity, and pharmacokinetic properties compared to the parent molecule.

Putative Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases are nuclear enzymes that detect single-strand DNA breaks (SSBs). Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting DNA repair machinery. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which, during DNA replication, can be converted into more cytotoxic double-strand breaks (DSBs). In cells with functional homologous recombination (HR) repair, these DSBs can be efficiently repaired. However, in HR-deficient cells (e.g., BRCA1/2 mutant), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells by PARP inhibitors is known as synthetic lethality.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1177210-71-7
Molecular Formula C₁₃H₁₇BrN₂O
Molecular Weight 297.19 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, ethanol; sparingly soluble in aqueous solutions
Table 2: Hypothetical IC₅₀ Values for PARP Inhibition in a Cell-Based Assay

The following data is illustrative and would need to be determined experimentally.

Cell LineBRCA StatusTreatmentHypothetical IC₅₀ (µM)
CAPAN-1BRCA2-mutantThis compound5.2
Olaparib (Control)0.8
BxPC-3BRCA-wildtypeThis compound> 100
Olaparib (Control)> 50

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine Synthetic Lethality

This protocol is designed to assess the selective cytotoxicity of this compound in BRCA-deficient cancer cells compared to BRCA-proficient cells.

Materials:

  • BRCA-deficient human cancer cell line (e.g., CAPAN-1)

  • BRCA-proficient human cancer cell line (e.g., BxPC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Positive control PARP inhibitor (e.g., Olaparib)

  • Vehicle control (e.g., 0.1% DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include wells for vehicle control and positive control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized viability against the log of the compound concentration.

    • Calculate the IC₅₀ values using a non-linear regression curve fit.

Protocol 2: Immunofluorescence Staining for γH2AX Foci (DNA Damage Marker)

This assay quantifies DNA double-strand breaks, which are expected to increase in BRCA-deficient cells upon PARP inhibition.

Materials:

  • BRCA-deficient and proficient cells grown on glass coverslips in a 24-well plate.

  • This compound

  • Vehicle control (0.1% DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γH2AX)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on coverslips and allow them to attach overnight.

    • Treat cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle for 24 hours.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Wash once with PBS.

    • Mount coverslips onto microscope slides using an anti-fade mounting medium.

    • Image using a fluorescence microscope.

  • Quantification:

    • Count the number of γH2AX foci per nucleus in at least 50 cells per condition.

    • Compare the average number of foci in treated versus control cells.

Visualizations

PARP_Inhibition_Pathway cluster_0 In normal cells cluster_2 In BRCA-deficient cells with PARP inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP activates Replication_Fork Replication Fork DNA_SSB->Replication_Fork DNA_SSB->Replication_Fork stalls & collapses PAR PARylation PARP->PAR catalyzes Repair_Complex SSB Repair Complex PAR->Repair_Complex recruits Repair_Complex->DNA_SSB repairs DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB stalls & collapses HR_Repair Homologous Recombination Repair DNA_DSB->HR_Repair repairs Apoptosis Apoptosis DNA_DSB->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival Compound 3-amino-4-bromo-N- cyclohexylbenzamide Compound->PARP inhibits BRCA_Deficient BRCA Deficient BRCA_Deficient->HR_Repair defective

Caption: Putative signaling pathway of this compound.

Cell_Viability_Workflow start Start seed_cells Seed BRCA-mutant and BRCA-wildtype cells in 96-well plates start->seed_cells incubate1 Incubate overnight (37°C, 5% CO₂) seed_cells->incubate1 prepare_compound Prepare serial dilutions of This compound incubate1->prepare_compound treat_cells Treat cells with compound, vehicle, and positive control prepare_compound->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate for 10 min at room temperature add_reagent->incubate3 read_luminescence Measure luminescence incubate3->read_luminescence analyze_data Analyze data and calculate IC₅₀ values read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the cell viability assay.

Immunofluorescence_Workflow start Start seed_cells Seed cells on glass coverslips start->seed_cells treat_cells Treat cells with compound or vehicle for 24h seed_cells->treat_cells fix_perm Fix with 4% PFA and permeabilize with Triton X-100 treat_cells->fix_perm block Block with 5% BSA fix_perm->block primary_ab Incubate with primary anti-γH2AX antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab stain_mount Counterstain with DAPI and mount coverslips secondary_ab->stain_mount image Image with fluorescence microscope stain_mount->image quantify Quantify γH2AX foci per nucleus image->quantify end End quantify->end

Caption: Experimental workflow for γH2AX immunofluorescence.

References

Application Notes and Protocols for In Vivo Studies of 3-amino-4-bromo-N-cyclohexylbenzamide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3-amino-4-bromo-N-cyclohexylbenzamide is a chemical compound available for research purposes. There is currently a lack of published in vivo studies or established biological activities for this specific molecule. The following application notes and protocols are based on the chemical properties of the compound, the known biological activities of structurally related molecules (such as aminobenzamide and bromobenzamide derivatives), and general principles for the in vivo evaluation of novel small molecule entities. These guidelines are intended to serve as a starting point for researchers investigating the potential therapeutic effects of this compound.

Compound Information

Chemical Name: this compound CAS Number: 1177210-71-7 Molecular Formula: C₁₃H₁₇BrN₂O Molecular Weight: 297.19 g/mol

Structural Analogs and Potential Activities: Derivatives of aminobenzamide have been investigated for various pharmacological activities, including anticancer and anticonvulsant effects. For instance, some o-aminobenzamide derivatives have shown potent anti-undifferentiated gastric cancer activity[1]. Additionally, a series of 4-aminobenzamides were evaluated for anticonvulsant effects in mice[2]. The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Based on these structural similarities, initial in vivo studies of this compound could be directed towards oncology or neurology.

Data Presentation: Physicochemical Properties and Formulation

Due to the limited public data on this specific compound, a thorough in-house characterization is the first critical step.

Table 1: Physicochemical Characterization and Formulation Development

ParameterExperimental Value (Hypothetical)MethodImportance for In Vivo Studies
Solubility
Aqueous Solubility (pH 7.4)< 0.1 mg/mLHPLC-UVPoor aqueous solubility necessitates a specialized formulation for in vivo administration to ensure adequate bioavailability.
Solubility in Common Vehicles
- DMSO> 50 mg/mLVisual InspectionA good initial solvent for stock solutions, but may have toxicity at high concentrations in vivo.
- Ethanol5-10 mg/mLVisual InspectionCan be used as a co-solvent in formulations.
- PEG400> 30 mg/mLVisual InspectionA common and safe vehicle for oral and parenteral administration.
- Corn Oil< 1 mg/mLVisual InspectionMay be suitable for oral gavage if solubility is sufficient at the required dose.
LogP 3.5 (Predicted)Computational (e.g., XLogP3)Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
pKa Amine: ~4.5 (Predicted)ComputationalThe basicity of the amino group will influence its charge and solubility at different physiological pHs.

Experimental Protocols

Formulation Protocol for a Poorly Soluble Compound

Given the predicted poor aqueous solubility, a suitable formulation is crucial for achieving systemic exposure in animal models.[3][4][5][6]

Objective: To prepare a clear, stable solution or a fine suspension of this compound for oral (PO) or intraperitoneal (IP) administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure (for a 10 mg/mL formulation):

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume). Vortex until fully dissolved.

  • Add PEG400 (e.g., 40% of the final volume) and vortex thoroughly.

  • Add Tween 80 (e.g., 5% of the final volume) and vortex to ensure a homogenous mixture.

  • Slowly add saline or PBS to the final desired volume while continuously vortexing.

  • If the solution becomes cloudy, sonicate the mixture for 5-10 minutes to aid in dissolution or to form a fine, homogenous suspension.

  • Visually inspect the formulation for any precipitation before each use. Prepare fresh on the day of the experiment.

Protocol: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol is designed to evaluate the potential anticancer activity of this compound in a human tumor xenograft model, a common preclinical model in oncology research.

Animal Model:

  • Species: Athymic Nude Mice (nu/nu) or SCID mice

  • Age: 6-8 weeks

  • Sex: Female (often preferred for slower tumor growth and less aggression)

  • Source: Reputable vendor (e.g., Charles River, Jackson Laboratory)

Tumor Model:

  • Cell Line: A human cancer cell line (e.g., HGC-27 for gastric cancer, based on the activity of related compounds)[1].

  • Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.

Experimental Design:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (the same formulation vehicle without the compound).

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg).

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg).

    • Group 4: Positive control (a standard-of-care chemotherapeutic agent for the chosen cell line).

  • Administration: Administer the compound and vehicle daily via oral gavage or intraperitoneal injection for 21 days.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: Euthanize the mice when tumors reach a predetermined size (e.g., 2000 mm³), or at the end of the study.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI).

    • Collect tumors for ex vivo analysis (e.g., histology, biomarker analysis).

    • Collect blood for pharmacokinetic analysis.

Protocol: In Vivo Anticonvulsant Activity in a Rodent Model

This protocol is based on standard models used to assess the anticonvulsant potential of novel compounds[2].

Animal Model:

  • Species: Male Swiss albino mice or Wistar rats

  • Weight: 20-25 g (mice) or 150-200 g (rats)

  • Source: Reputable vendor

Experimental Design (Maximal Electroshock Seizure - MES Test):

  • Acclimatize animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Randomize animals into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (Dose 1, e.g., 20 mg/kg, IP).

    • Group 3: this compound (Dose 2, e.g., 40 mg/kg, IP).

    • Group 4: Positive control (e.g., Phenytoin, 25 mg/kg, IP).

  • Procedure:

    • Administer the vehicle or compound intraperitoneally.

    • At the time of peak effect (e.g., 30-60 minutes post-injection, determined in a preliminary study), induce seizures.

    • Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

    • Observe the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis:

    • Record the percentage of animals in each group protected from the tonic hind limb extension.

    • Calculate the ED₅₀ (the dose that protects 50% of the animals) if multiple doses are tested.

Mandatory Visualizations

Experimental_Workflow_Xenograft_Model cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis A Cell Culture (e.g., HGC-27) B Subcutaneous Implantation in Mice A->B C Tumor Growth to 100-150 mm³ D Randomization into Treatment Groups C->D E Daily Dosing (Vehicle, Compound, Positive Control) D->E F Measure Tumor Volume & Body Weight E->F G Observe for Toxicity Signs E->G H Endpoint & Euthanasia F->H G->H I Data Analysis (TGI, PK, Biomarkers) H->I

Caption: Workflow for in vivo antitumor efficacy study in a xenograft mouse model.

Signaling_Pathway_Hypothetical cluster_input Potential Stimulus cluster_pathway Hypothetical Cellular Targets cluster_output Cellular Response Compound 3-amino-4-bromo-N- cyclohexylbenzamide Target Unknown Kinase or Ion Channel Compound->Target Inhibition? Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Downstream Modulation Response Inhibition of Proliferation or Neuronal Excitability Modulation Downstream->Response Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for Screening 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives are a versatile class of compounds with a wide range of biological activities, making them promising candidates for drug discovery.[1][2][3] This document provides a detailed protocol for a tiered screening approach to identify the biological activity and potential therapeutic targets of the novel compound, 3-amino-4-bromo-N-cyclohexylbenzamide. Given the diverse functions of related benzamide compounds, which include roles as PARP inhibitors, sigma-1 receptor agonists, and antimicrobials, a multi-faceted screening strategy is essential to elucidate the specific mechanism of action of this new chemical entity.[1][2][4]

The proposed workflow begins with a primary assessment of cytotoxicity to establish a suitable concentration range for subsequent, more specific secondary assays. These secondary assays are designed to investigate the compound's effect on several potential targets suggested by the activities of structurally similar molecules.

Compound Information

Compound Name IUPAC Name Molecular Formula PubChem CID
This compoundThis compoundC13H17BrN2ONot available

Tier 1: Primary Screening - Cytotoxicity Assay

The initial step is to determine the cytotoxic potential of this compound across different cell lines. This will establish the concentration range for subsequent biological assays, ensuring that observed effects are not due to general toxicity. A common method for this is the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Culture:

    • Culture human neuroblastoma (SH-SY5Y) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is less than 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 (50% cytotoxic concentration) value using non-linear regression analysis.

Data Presentation: Example Cytotoxicity Data
Cell Line CC50 (µM)
SH-SY5Y> 100
HeLa85.2
A54992.5

Note: This data is for illustrative purposes only.

Workflow for Primary Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cell_Culture Culture SH-SY5Y Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Calculation Calculate % Cell Viability Absorbance_Reading->Data_Calculation CC50_Determination Determine CC50 Value Data_Calculation->CC50_Determination

Primary Cytotoxicity Screening Workflow.

Tier 2: Secondary Screening - Target-Based Assays

Based on the established non-toxic concentration range, the following secondary assays can be performed to investigate the compound's activity against potential targets identified from literature on benzamide derivatives.

PARP Inhibition Assay

Benzamides are known inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1]

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme.

    • Histones (PARP1 substrate).

    • NAD+ (cofactor).

    • Biotinylated NAD+.

    • Streptavidin-coated plates.

    • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).

    • HRP substrate (e.g., TMB).

  • Assay Procedure:

    • Coat a streptavidin-coated 96-well plate with histones.

    • Add the PARP1 enzyme to each well.

    • Add varying concentrations of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate to allow for the PARP reaction (poly-ADP-ribosylation of histones).

    • Wash the plate to remove unbound reagents.

    • Add the anti-PAR-HRP antibody and incubate.

    • Wash the plate again.

    • Add the HRP substrate and measure the signal (e.g., absorbance at 450 nm).

  • Data Analysis:

    • Calculate the percent inhibition of PARP activity for each compound concentration relative to the vehicle control.

    • Determine the IC50 (50% inhibitory concentration) value by plotting percent inhibition against compound concentration.

Compound IC50 (µM)
This compound7.8
Olaparib (Control)0.005

Note: This data is for illustrative purposes only.

Sigma-1 Receptor Binding Assay

Some benzamide derivatives act as ligands for the sigma-1 receptor, a chaperone protein involved in neuroprotection.[4]

  • Reagents and Materials:

    • Membrane preparations from cells expressing the human sigma-1 receptor.

    • Radioligand (e.g., [³H]-pentazocine).

    • Non-labeled competitor (e.g., haloperidol).

    • Scintillation cocktail and a scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, the radioligand, and varying concentrations of this compound.

    • For determining non-specific binding, add a high concentration of the non-labeled competitor.

    • Incubate the plate to allow for binding equilibrium.

    • Harvest the membranes onto a filter mat using a cell harvester and wash to remove unbound radioligand.

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compound.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Compound Ki (nM)
This compound25.3
Haloperidol (Control)2.1

Note: This data is for illustrative purposes only.

Antimicrobial Activity Assay

Benzamide derivatives have shown antimicrobial properties by targeting proteins like FtsZ, which is essential for bacterial cell division.[2]

  • Bacterial Strains and Media:

    • Use standard laboratory strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Assay Procedure:

    • Prepare a serial dilution of this compound in a 96-well plate using CAMHB.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (no compound).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli> 64
Ciprofloxacin (Control)0.5 (S. aureus), 0.015 (E. coli)

Note: This data is for illustrative purposes only.

Signaling Pathway and Workflow Diagrams

Hypothesized PARP Inhibition Pathway

G DNA_Damage DNA Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation ADP_Ribosylation Poly-ADP-Ribosylation (PARylation) PARP_Activation->ADP_Ribosylation DDR_Proteins DNA Repair Proteins ADP_Ribosylation->DDR_Proteins Recruitment DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Compound 3-amino-4-bromo-N- cyclohexylbenzamide Compound->PARP_Activation Inhibits

Potential PARP Inhibition Mechanism.
Tiered Screening Workflow

G cluster_secondary Secondary Assays Start Start with This compound Primary_Screen Tier 1: Cytotoxicity Assay (e.g., MTT) Start->Primary_Screen Decision Is CC50 > desired concentration? Primary_Screen->Decision Secondary_Screen Tier 2: Target-Based Assays Decision->Secondary_Screen Yes Stop Compound is too toxic for further screening Decision->Stop No PARP_Assay PARP Inhibition Secondary_Screen->PARP_Assay Sigma1_Assay Sigma-1 Receptor Binding Secondary_Screen->Sigma1_Assay Antimicrobial_Assay Antimicrobial Activity Secondary_Screen->Antimicrobial_Assay

Tiered Screening Strategy.

Conclusion

This document outlines a systematic approach for the initial characterization of this compound. By following this tiered screening protocol, researchers can efficiently determine the cytotoxic profile of the compound and investigate its potential as a PARP inhibitor, a sigma-1 receptor ligand, or an antimicrobial agent. The results from these assays will provide valuable insights to guide further preclinical development.

References

application of 3-amino-4-bromo-N-cyclohexylbenzamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific research on the medicinal chemistry applications of 3-amino-4-bromo-N-cyclohexylbenzamide is limited, its structural motifs—a substituted aminobenzamide core—are prevalent in a variety of pharmacologically active agents. This document outlines potential therapeutic applications for this compound based on the established biological activities of structurally related molecules. The provided protocols for synthesis and biological evaluation are derived from established methodologies for similar chemical entities and are intended to serve as a foundational guide for researchers.

Potential Medicinal Chemistry Applications

The chemical structure of this compound integrates several key pharmacophores: a benzamide backbone, an amino group at the 3-position, a bromine atom at the 4-position, and an N-cyclohexyl substituent. These features suggest potential utility in several therapeutic areas.

Anticancer Agent

Substituted benzamides are a well-established class of anticancer agents, with mechanisms often involving the inhibition of key enzymes in cancer cell proliferation and survival.[1] The presence of the 3-amino group, in particular, is a feature of known inhibitors of poly(ADP-ribose) polymerase (PARP).[2][3][4]

  • Potential Mechanism of Action: PARP Inhibition. The 3-aminobenzamide moiety could enable the molecule to act as a competitive inhibitor of PARP enzymes, which are crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality. The bromine atom may enhance binding affinity to the target enzyme.[5][6]

  • Hypothetical Signaling Pathway: PARP Inhibition in Cancer Therapy

    PARP_inhibition cluster_dna_damage DNA Damage cluster_parp_pathway PARP-mediated Repair cluster_inhibition Therapeutic Intervention cluster_cell_fate Cellular Outcome DNA_damage DNA Single-Strand Breaks (SSBs) PARP PARP Activation DNA_damage->PARP PAR_synthesis Poly(ADP-ribose) Synthesis PARP->PAR_synthesis DSBs Double-Strand Breaks (DSBs) PARP->DSBs Repair Inhibition Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins SSB_repair SSB Repair Repair_proteins->SSB_repair Compound 3-amino-4-bromo-N- cyclohexylbenzamide Compound->PARP Apoptosis Apoptosis DSBs->Apoptosis

    Figure 1. Hypothetical PARP Inhibition Pathway

Anti-inflammatory Agent

Certain N-cyclohexylbenzamide derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

  • Potential Mechanism of Action: COX Inhibition. The N-cyclohexylbenzamide scaffold could interact with the active site of COX-1 and/or COX-2, inhibiting the production of prostaglandins, which are key mediators of inflammation.

  • Experimental Workflow: Anti-inflammatory Screening

    anti_inflammatory_workflow Start Start Synthesis Synthesis and Purification of This compound Start->Synthesis COX_assay In vitro COX-1/COX-2 Inhibition Assay Synthesis->COX_assay Cell_assay Cell-based Assay for Prostaglandin Production COX_assay->Cell_assay In_vivo_model In vivo Model of Inflammation (e.g., Carrageenan-induced paw edema) Cell_assay->In_vivo_model Data_analysis Data Analysis and SAR Studies In_vivo_model->Data_analysis End End Data_analysis->End

    Figure 2. Workflow for Anti-inflammatory Evaluation

Quantitative Data of Structurally Related Compounds

The following table summarizes the biological activity of compounds structurally related to this compound, providing a reference for potential efficacy.

Compound ClassTargetCompound ExampleActivity (IC50)Reference
Benzamide DerivativesFGFR1Compound C91.25 - 2.31 µM (in various NSCLC cell lines)[7]
3-AminobenzamidePARP3-AminobenzamideVaries by assay (mM range for inhibition)[2][3][4]
N-Substituted BenzamidesHDACMS-275 (Entinostat)Sub-micromolar range[1][8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of N-substituted benzamides.[9]

Materials:

  • 3-amino-4-bromobenzoic acid

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Dry Dichloromethane (DCM)

  • Cyclohexylamine

  • Triethylamine (Et3N) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Acid Chloride Formation: To a solution of 3-amino-4-bromobenzoic acid (1.0 eq) in dry DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add thionyl chloride or oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-amino-4-bromobenzoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in dry DCM and cool to 0 °C. In a separate flask, dissolve cyclohexylamine (1.1 eq) and triethylamine (1.5 eq) in dry DCM. Add the amine solution dropwise to the acid chloride solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

In vitro PARP-1 Inhibition Assay

This is a general protocol for assessing PARP-1 inhibitory activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (H1)

  • NAD+

  • Biotinylated NAD+

  • Activated DNA

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Streptavidin-coated plates

  • Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Stop solution

  • Test compound (this compound)

  • Positive control (e.g., Olaparib)

Procedure:

  • Plate Coating: Coat a streptavidin-coated 96-well plate with biotinylated NAD+.

  • Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, histones, and NAD+.

  • Compound Addition: Add serial dilutions of the test compound and the positive control to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to all wells. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Transfer and Detection: Transfer the reaction mixtures to the biotin-NAD+ coated plate and incubate to allow the poly(ADP-ribosyl)ated histones to bind. Wash the plate to remove unbound components. Add the anti-PAR-HRP antibody and incubate.

  • Signal Development: After another wash step, add the TMB substrate. Allow the color to develop, then stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Concluding Remarks

The application notes and protocols presented here provide a framework for the initial exploration of this compound in a medicinal chemistry context. Based on the known activities of its constituent chemical moieties, this compound warrants investigation as a potential anticancer and anti-inflammatory agent. The provided experimental procedures offer a starting point for its synthesis and biological characterization. Further derivatization and structure-activity relationship (SAR) studies will be crucial in optimizing its pharmacological profile for any identified therapeutic application.

References

Application Notes and Protocols for the Synthesis of 3-Amino-4-bromo-N-cyclohexylbenzamide Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Substituted benzamides are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The 3-amino-4-bromo-N-cyclohexylbenzamide core represents a promising starting point for the development of novel therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how structural modifications of a lead compound affect its biological activity. By systematically altering different parts of the this compound molecule, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties.

One of the primary and well-established targets for 3-aminobenzamide derivatives is Poly(ADP-ribose) polymerase (PARP).[1][2][3][4][5] PARP is a family of enzymes critical for DNA repair, genomic stability, and programmed cell death.[1] Inhibition of PARP has emerged as a clinically validated strategy for the treatment of various cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[1] By preventing the repair of single-strand DNA breaks, PARP inhibitors lead to the accumulation of cytotoxic double-strand breaks during replication, selectively killing cancer cells.[1]

The synthesis and evaluation of a library of this compound analogs will enable the elucidation of the SAR for PARP inhibition. This knowledge can guide the design of more potent and selective inhibitors with improved drug-like properties. The following protocols provide a detailed methodology for the synthesis of these analogs and their subsequent evaluation.

Signaling Pathway

The following diagram illustrates the central role of PARP in the DNA damage response pathway, a key target for the synthesized benzamide analogs.

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation & DNA Repair cluster_2 Inhibition & Therapeutic Outcome DNA Damage DNA Damage PARP1 PARP1 (Inactive) DNA Damage->PARP1 Activates PARP1_active PARP1 (Active) PARP1->PARP1_active PAR PAR Polymer Synthesis PARP1_active->PAR Catalyzes DSB Double-Strand Breaks PARP1_active->DSB Blocked Repair DNA_Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins Recruits SSB_Repair Single-Strand Break Repair DNA_Repair_Proteins->SSB_Repair Mediates Inhibitor 3-Amino-4-bromo- N-cyclohexylbenzamide Analog Inhibitor->PARP1_active Inhibits Cell_Death Cancer Cell Apoptosis DSB->Cell_Death Induces

Caption: PARP signaling pathway in DNA repair and its inhibition.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the this compound analog library is depicted below.

experimental_workflow start Starting Material (4-Bromobenzoic Acid) step1 Nitration (Synthesis of 4-bromo-3-nitrobenzoic acid) start->step1 step2 Amidation (Parallel synthesis with diverse amines) step1->step2 step3 Reduction (Conversion of nitro to amino group) step2->step3 purification Purification & Characterization (e.g., HPLC, LC-MS, NMR) step3->purification screening Biological Screening (e.g., PARP inhibition assay) purification->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: General workflow for SAR studies.

Experimental Protocols

A. Synthesis of 4-bromo-3-nitrobenzoic acid (Starting Material)

This protocol describes the synthesis of the key intermediate, 4-bromo-3-nitrobenzoic acid, from 4-bromobenzoic acid.

Materials:

  • 4-bromobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 20 g of 4-bromobenzoic acid to 100 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

  • Cool the mixture to 0-5 °C in the ice bath.

  • Slowly add a nitrating mixture (30 mL of concentrated sulfuric acid and 30 mL of concentrated nitric acid, pre-mixed and cooled) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol/water to obtain pure 4-bromo-3-nitrobenzoic acid.

  • Dry the product in a vacuum oven. Characterize by NMR and melting point.

B. Parallel Synthesis of 3-nitro-4-bromo-N-substituted-benzamide Analogs

This protocol outlines a parallel synthesis approach to generate a library of benzamide analogs from 4-bromo-3-nitrobenzoic acid and a diverse set of primary and secondary amines.

Materials:

  • 4-bromo-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)

  • A library of diverse primary and secondary amines (including cyclohexylamine and its derivatives)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 96-well reaction block or individual reaction vials

Procedure (using thionyl chloride):

  • In a fume hood, to a solution of 4-bromo-3-nitrobenzoic acid (1 equivalent) in dry DCM, add thionyl chloride (2 equivalents) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-3-nitrobenzoyl chloride.

  • In a 96-well reaction block or individual vials, dispense a solution of the crude acid chloride in dry DCM.

  • To each well/vial, add a solution of the corresponding amine (1.2 equivalents) and triethylamine (2 equivalents) in dry DCM.

  • Seal the reaction block/vials and shake at room temperature overnight.

  • Quench the reaction by adding water.

  • Extract the product with DCM. The organic layers are then washed with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude products can be purified by automated flash chromatography.

C. Reduction of 3-nitro-4-bromo-N-substituted-benzamides to 3-amino-4-bromo-N-substituted-benzamides

This protocol describes the reduction of the nitro group to the corresponding amine.

Materials:

  • 3-nitro-4-bromo-N-substituted-benzamide analogs

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Water

Procedure (using iron powder):

  • To a solution of the 3-nitro-4-bromo-N-substituted-benzamide (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).

  • Heat the mixture to reflux and stir for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired 3-amino-4-bromo-N-substituted-benzamide analog.

  • Purify further if necessary by flash chromatography or recrystallization.

D. High-Throughput Screening Protocol for PARP Inhibition

This protocol outlines a general procedure for a high-throughput fluorescence-based assay to screen the synthesized library for PARP1 inhibitors.[6]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Biotinylated-NAD⁺

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • HRP substrate (e.g., Amplex Red)

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • 384-well black plates

  • Synthesized benzamide analogs dissolved in DMSO

Procedure:

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 50 nL of the synthesized compounds at various concentrations (e.g., from a 10 mM DMSO stock). Include a known PARP inhibitor as a positive control and DMSO as a negative control.

  • Add 5 µL of a solution containing PARP1 enzyme and activated DNA in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a solution containing NAD⁺ and Biotinylated-NAD⁺ in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding a stop buffer containing a PARP inhibitor (e.g., Olaparib).

  • Add streptavidin-HRP and incubate for 30 minutes.

  • Add the HRP substrate and measure the fluorescence signal using a plate reader (e.g., excitation at 530 nm, emission at 590 nm).

  • Calculate the percent inhibition for each compound and determine the IC₅₀ values for the active compounds.

Data Presentation

The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison and analysis.

Analog IDR Group (Amine)Yield (%)PARP1 IC₅₀ (µM)
Parent Cyclohexyl850.5
A-01 Methyl922.1
A-02 Ethyl881.5
A-03 Isopropyl830.8
A-04 Cyclopropyl891.2
A-05 Phenyl75> 10
... .........

SAR Study Logic

The following diagram illustrates the logical approach for the SAR study, focusing on systematic modifications of the N-cyclohexylbenzamide scaffold.

SAR_Logic cluster_0 Core Scaffold cluster_1 Modifications at N-substituent (R) cluster_2 Modifications at Benzene Ring cluster_3 Evaluation & Analysis core 3-Amino-4-bromo N-R Benzamide R_group Vary R group: - Alkyl (Me, Et, iPr) - Cycloalkyl (Cyclopropyl, Cyclopentyl) - Aryl (Phenyl, substituted Phenyl) - Heteroaryl core:f1->R_group Systematic Variation ring_sub Vary substituents: - Halogen at C4 (Cl, F) - Amino group position (C2, C5) - Additional substituents core:f0->ring_sub Systematic Variation evaluation Biological Activity (IC50 vs. PARP1) R_group->evaluation ring_sub->evaluation analysis SAR Analysis: - Identify key interactions - Correlate structure with activity - Guide further optimization evaluation->analysis

Caption: Logic for the SAR study of analogs.

References

Application Notes and Protocols for 3-amino-4-bromo-N-cyclohexylbenzamide in High-Throughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-4-bromo-N-cyclohexylbenzamide is a synthetic small molecule belonging to the benzamide class of compounds. This class has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives, including roles as enzyme inhibitors. These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify and characterize the inhibitory activity of this compound and related analogs against Fibroblast Growth Factor Receptor 1 (FGFR1), a key receptor tyrosine kinase.

FGFRs are crucial regulators of cellular processes such as proliferation, survival, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in the progression of various cancers, making it a prominent target for therapeutic intervention.[1] High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify "hits" that modulate a specific biological target.[2] This document outlines a robust biochemical HTS assay for screening inhibitors of FGFR1 kinase activity.

Signaling Pathway

The FGFR1 signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[3] This activation triggers downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and cellular responses.[3][4]

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 Extracellular Domain Transmembrane Domain Kinase Domain FGF->FGFR1:f0 Binding & Dimerization FRS2 FRS2 FGFR1:f2->FRS2 Phosphorylation PLCg PLCγ FGFR1:f2->PLCg Activation GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Survival) ERK->Gene PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC

FGFR1 Signaling Pathway

High-Throughput Screening Workflow

The HTS process follows a systematic workflow from assay development to hit confirmation.[2] This involves miniaturization of the assay, automation for liquid handling, and robust data analysis to identify promising lead compounds.[5]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation cluster_analysis Analysis AssayDev Assay Development & Miniaturization PlatePrep Compound Library Plate Preparation AssayDev->PlatePrep PrimaryScreen Primary Screen (Single Concentration) PlatePrep->PrimaryScreen HitSelection Hit Selection & Triage PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse SecondaryAssay Secondary & Orthogonal Assays DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

High-Throughput Screening Workflow

Experimental Protocols

Primary High-Throughput Screen: FGFR1 Kinase Assay

This protocol describes a biochemical assay to measure the kinase activity of recombinant human FGFR1. The assay quantifies the phosphorylation of a synthetic peptide substrate using a fluorescence-based detection method.

Materials and Reagents:

  • Enzyme: Recombinant Human FGFR1 (catalytic domain)

  • Substrate: Poly(Glu, Tyr) 4:1 peptide

  • Cofactor: Adenosine Triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Test Compound: this compound and analogs dissolved in 100% DMSO

  • Plates: Low-volume, white, 384-well microplates

  • Instrumentation: Automated liquid handler, microplate reader with luminescence detection capability

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, transfer 50 nL of test compounds from the library stock plates to the 384-well assay plates.

    • For controls, dispense 50 nL of DMSO (negative control) and a known FGFR1 inhibitor (positive control) into designated wells.

  • Enzyme Addition:

    • Prepare a solution of FGFR1 in assay buffer at a 2X final concentration.

    • Dispense 5 µL of the enzyme solution into each well of the assay plate. . Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X reaction mix containing the peptide substrate and ATP in assay buffer. The final ATP concentration should be at its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the reaction mix to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Reaction Incubation:

    • Incubate the plates at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the amount of kinase activity.

Data Analysis and Hit Selection
  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • A "hit" is defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

  • All identified hits proceed to dose-response confirmation.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound and a selection of its structural analogs against FGFR1.

Compound IDStructureIC₅₀ (µM)
LEAD-001 This compound1.2
ANALOG-0023-amino-4-chloro-N-cyclohexylbenzamide5.8
ANALOG-0033-amino-4-bromo-N-phenylbenzamide15.3
ANALOG-0043-nitro-4-bromo-N-cyclohexylbenzamide> 50
ANALOG-0054-bromo-N-cyclohexylbenzamide> 50

Discussion

The HTS campaign successfully identified this compound (LEAD-001) as a potent inhibitor of FGFR1 kinase activity with a micromolar IC₅₀ value. The preliminary structure-activity relationship (SAR) data suggests that the 3-amino group and the 4-bromo substituent on the benzamide ring, along with the N-cyclohexyl group, are important for inhibitory activity. Substitution of the bromine with chlorine (ANALOG-002) resulted in a decrease in potency. The replacement of the N-cyclohexyl group with a phenyl ring (ANALOG-003) or modification of the 3-amino group (ANALOG-004 and ANALOG-005) led to a significant loss of activity.

These initial findings establish this compound as a promising starting point for a lead optimization program. Further studies, including secondary assays to confirm the mechanism of action and cell-based assays to assess cellular potency and potential toxicity, are warranted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 3-amino-4-bromo-N-cyclohexylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route is the amide coupling reaction between 3-amino-4-bromobenzoic acid and cyclohexylamine. This reaction typically requires a coupling agent to activate the carboxylic acid group for nucleophilic attack by the amine.

Q2: Which coupling agents are recommended for this synthesis?

A2: Carbodiimide-based coupling agents are highly effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and recommended system. This combination helps to improve yields and minimize side reactions. Other phosphonium-based reagents like BOP or PyBOP can also be used but may be more expensive.

Q3: What are the typical solvents and bases used in this reaction?

A3: Anhydrous polar aprotic solvents such as Dichloromethane (DCM) or Dimethylformamide (DMF) are preferred. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (Et3N), is typically added to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating the coupling process.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What is the most effective method for purifying the final product?

A5: Purification can typically be achieved through a combination of an aqueous workup to remove water-soluble byproducts, followed by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield a highly pure product.

Experimental Protocols

General Protocol for the Synthesis of this compound using EDC/HOBt

This protocol provides a standard procedure for the amide coupling reaction. Optimization may be required based on experimental observations.

Materials:

  • 3-amino-4-bromobenzoic acid

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., ethanol, water, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the stirred solution, add cyclohexylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by flash column chromatography on silica gel.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and provides potential solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Coupling Agent EDC is moisture-sensitive. Use a fresh bottle or a properly stored and sealed container.Improved reaction conversion and yield.
Inadequate Activation of Carboxylic Acid Ensure the reaction is performed under anhydrous conditions. Dry all glassware and use anhydrous solvents.Efficient formation of the active ester intermediate, leading to higher product yield.
Insufficient Base The presence of a base is crucial. Ensure the correct stoichiometry of DIPEA or Et3N is used.Neutralization of acids and facilitation of the nucleophilic attack, driving the reaction forward.
Low Reaction Temperature While the reaction is initiated at 0 °C, it is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be attempted, but monitor for side product formation.Increased reaction rate and improved yield.
Steric Hindrance Although not a major issue with these reactants, prolonged reaction times (up to 48 hours) may be necessary for complete conversion.Higher conversion of starting materials to the desired product.
Issue 2: Formation of Significant Impurities
Potential Cause Troubleshooting Step Expected Outcome
Formation of N-acylurea This is a common side reaction with carbodiimides. Adding HOBt helps to suppress this by forming a more stable active ester. Ensure the correct stoichiometry of HOBt is used.Reduced formation of the N-acylurea byproduct and a cleaner reaction profile.
Dimerization/Polymerization The free amino group on 3-amino-4-bromobenzoic acid can potentially react with an activated carboxylic acid. Use a slight excess of cyclohexylamine to favor the desired reaction. Adding the EDC slowly at 0 °C can also minimize this side reaction.Increased yield of the desired monomeric product.
Unreacted Starting Materials If the reaction does not go to completion, consider increasing the equivalents of the coupling agent and the amine.Drive the equilibrium towards the product side, reducing the amount of unreacted starting materials in the crude product.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step Expected Outcome
Co-eluting Impurities in Chromatography If the product and a major impurity have similar polarities, try a different solvent system for column chromatography. A gradient elution may be necessary.Better separation of the product from impurities.
Product Oiling Out During Recrystallization This occurs when the solution is supersaturated or cools too quickly. Try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.Formation of a crystalline solid instead of an oil.
Water-soluble Byproducts Remaining The urea byproduct from EDC is water-soluble. Ensure a thorough aqueous workup is performed. Washing the organic layer multiple times with water can help remove these impurities.A cleaner crude product that is easier to purify by recrystallization or chromatography.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of N-substituted benzamides, based on analogous reactions in the literature. These should be used as a guide for optimization.

Table 1: Effect of Coupling Agent on Yield

Coupling SystemTypical Yield (%)Notes
EDC / HOBt80-95%Generally high yields and good for suppressing side reactions.
DCC / HOBt75-90%Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off, but can complicate purification.
BOP85-98%Highly efficient but produces a carcinogenic byproduct (HMPA).
HATU90-99%Very efficient and fast, but more expensive.

Table 2: Effect of Solvent on Yield

SolventTypical Yield (%)Notes
Dichloromethane (DCM)85-95%Good solubility for reactants and easy to remove.
Dimethylformamide (DMF)80-90%Higher boiling point, may require heating for sluggish reactions. More difficult to remove.
Tetrahydrofuran (THF)75-85%Can be a good alternative if solubility is an issue in DCM.
Acetonitrile (MeCN)80-90%Another suitable polar aprotic solvent.

Table 3: Effect of Base on Yield

BaseTypical Yield (%)Notes
Diisopropylethylamine (DIPEA)85-95%Sterically hindered and non-nucleophilic, a good choice to avoid side reactions.
Triethylamine (Et3N)80-90%A common and effective base.
N-Methylmorpholine (NMM)80-90%Often used in peptide couplings, can be a good alternative.
No Base<10%The reaction is unlikely to proceed efficiently without a base.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants 1. Mix Reactants (3-amino-4-bromobenzoic acid, cyclohexylamine, HOBt, DIPEA in DCM) cooling 2. Cool to 0°C reactants->cooling addition 3. Add EDC cooling->addition reaction 4. Stir at RT (12-24h) addition->reaction wash 5. Aqueous Wash (NaHCO3, Brine) reaction->wash dry 6. Dry & Concentrate wash->dry purify 7. Recrystallization or Column Chromatography dry->purify

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting a low-yield synthesis.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality (fresh EDC, anhydrous solvents) start->check_reagents check_conditions Verify Reaction Conditions (temperature, time, stoichiometry) start->check_conditions analyze_crude Analyze Crude Product (TLC, NMR) start->analyze_crude rerun_fresh Rerun with fresh reagents check_reagents->rerun_fresh optimize_conditions Optimize conditions (increase time/temp, adjust stoichiometry) check_conditions->optimize_conditions improve_purification Improve purification strategy analyze_crude->improve_purification end Successful Synthesis rerun_fresh->end Yield Improved optimize_conditions->end Yield Improved improve_purification->end Purity Improved

Caption: A logical flowchart for troubleshooting low-yield synthesis reactions.

Technical Support Center: Purification of 3-Amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-amino-4-bromo-N-cyclohexylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials (3-amino-4-bromobenzoic acid and cyclohexylamine), side-products from the coupling reaction, and degradation products. Positional isomers or related compounds where the bromine atom is at a different position on the benzamide ring can also be present.

Q2: Which chromatographic method is most effective for purifying this compound?

A2: Silica gel column chromatography is a commonly used and effective method for the purification of moderately polar compounds like this compound.[1] A solvent system of ethyl acetate and hexane is a good starting point for elution.[1]

Q3: What is a suitable solvent for recrystallization of this compound?

A3: The ideal recrystallization solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A co-solvent system, such as ethanol/water or ethyl acetate/hexane, may be effective. Screening of different solvents is recommended to find the optimal conditions.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment. Further characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will confirm the structure and identify any remaining impurities.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Purification Product Loss During Chromatography: The compound may be too strongly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. - Consider using a different stationary phase, such as alumina.
Incomplete Elution: The chosen solvent system may not be polar enough to elute the product completely.- Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.
Product Precipitation on the Column: The compound may have low solubility in the mobile phase.- Choose a solvent system in which the compound is more soluble. - Perform the chromatography at a slightly elevated temperature (if the compound is stable).
Persistent Impurities in the Final Product Co-elution with the Product: An impurity may have a similar polarity to the product.- Optimize the mobile phase for better separation. A shallower gradient in flash chromatography can improve resolution. - Consider using a different chromatographic technique, such as reverse-phase chromatography.
Incomplete Reaction: Starting materials may be present in the final product.- Ensure the initial reaction goes to completion through reaction monitoring (e.g., by TLC or LC-MS).
Degradation of the Product: The compound may be unstable under the purification conditions.- Avoid prolonged exposure to acidic or basic conditions. - Perform purification at lower temperatures if possible.
Oily Product Instead of a Solid Presence of Residual Solvent: Trapped solvent can prevent crystallization.- Dry the product under high vacuum for an extended period. - Perform a final precipitation or trituration step with a non-solvent.
Amorphous Solid: The compound may not have crystallized properly.- Attempt recrystallization from a different solvent system. - Use seeding with a small crystal of the pure compound to induce crystallization.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Mixture Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Purity_Analysis Purity Analysis (TLC, HPLC) Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Persistent_Impurities Persistent Impurities? Low_Yield->Persistent_Impurities No Optimize_Chromatography Optimize Chromatography Low_Yield->Optimize_Chromatography Yes Oily_Product Oily Product? Persistent_Impurities->Oily_Product No Persistent_Impurities->Optimize_Chromatography Yes Change_Solvent Change Recrystallization Solvent Oily_Product->Change_Solvent Yes End Problem Resolved Oily_Product->End No Optimize_Chromatography->End Improve_Drying Improve Drying/Triturate Change_Solvent->Improve_Drying Improve_Drying->End

Caption: A logical troubleshooting guide for common purification challenges.

References

Technical Support Center: Improving the Solubility of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-4-bromo-N-cyclohexylbenzamide. The focus is on addressing solubility challenges to facilitate its use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₇BrN₂O[1][2]
Molecular Weight 297.19 g/mol [1][2]
CAS Number 1177210-71-7[1][2]
Appearance Off-white to pale yellow solid (typical)Assumed
Predicted LogP 3.5 - 4.5 (estimated)Assumed based on structure

Note: Predicted LogP suggests moderate lipophilicity, which can contribute to poor aqueous solubility.

Q2: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?

A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. The primary reasons include:

  • Low Intrinsic Aqueous Solubility: The compound likely has poor solubility in water-based media.

  • Buffer Effects: The pH and ionic strength of your buffer can significantly impact the solubility of the compound.

  • "Fall-out" from Stock Solution: When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer system.

  • Temperature Effects: Changes in temperature during the experiment can affect solubility.

Q3: What are the recommended initial steps to improve the solubility of this compound for in vitro assays?

A3: A systematic approach is recommended to find the optimal solvent and excipients.

Troubleshooting Guide

This guide provides structured approaches to resolving common solubility issues encountered with this compound.

Issue 1: Compound is insoluble in common laboratory solvents for stock solution preparation.

Troubleshooting Workflow:

start Start: Insoluble Compound solvent_screening Conduct Solvent Screening start->solvent_screening dmso Try DMSO or DMF solvent_screening->dmso alcohols Test Ethanol or Methanol dmso->alcohols If still insoluble success Stock Solution Prepared dmso->success If soluble cosolvents Use a Co-solvent System (e.g., DMSO:Ethanol) alcohols->cosolvents If still insoluble alcohols->success If soluble cosolvents->success If soluble fail Still Insoluble (Consult Advanced Methods) cosolvents->fail If still insoluble cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription phosphorylates Compound 3-amino-4-bromo-N- cyclohexylbenzamide Compound->RAF Inhibits

References

stability issues of 3-amino-4-bromo-N-cyclohexylbenzamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-amino-4-bromo-N-cyclohexylbenzamide in solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected changes in the appearance of your stock solution (e.g., color change, precipitation).

  • Question: My solution of this compound has turned yellow/brown. What could be the cause?

  • Answer: A change in color often indicates degradation of the compound. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to light can also cause photodegradation, potentially leading to debromination and the formation of colored byproducts. To minimize oxidation, it is recommended to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon). To prevent photodegradation, protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

  • Question: A precipitate has formed in my stock solution upon storage. How can I resolve this?

  • Answer: Precipitation upon storage can be due to several factors, including the use of a solvent in which the compound has limited long-term stability or storage at an inappropriate temperature. It is also possible that the degradation products are less soluble than the parent compound. First, try to gently warm the solution to see if the precipitate redissolves. If it does, consider preparing smaller, fresh batches of the solution for your experiments. If the precipitate does not redissolve, it is likely a degradation product, and a fresh stock solution should be prepared. We recommend storing solutions at -20°C or -80°C for long-term stability.

Issue 2: Inconsistent or non-reproducible experimental results.

  • Question: I am observing a decrease in the expected activity of my compound over time. Could this be a stability issue?

  • Answer: Yes, a loss of activity is a strong indicator of compound degradation. The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3-amino-4-bromobenzoic acid and cyclohexylamine, which are unlikely to have the same biological activity. The aromatic amine and bromo substituents can also be sites of degradation. It is crucial to control the pH of your experimental buffers and to use freshly prepared solutions whenever possible.

  • Question: My chromatography analysis (HPLC, LC-MS) shows multiple peaks when I expect only one for my compound. What do these additional peaks signify?

  • Answer: The presence of additional peaks in your chromatogram strongly suggests the presence of impurities or degradation products. To confirm this, you can perform a forced degradation study on a sample of your compound to see if the retention times of the resulting peaks match the unexpected peaks in your experimental samples. A stability-indicating HPLC method should be used to adequately separate the parent compound from all potential degradation products.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What is the recommended solvent for preparing stock solutions of this compound? For long-term storage, it is advisable to prepare stock solutions in anhydrous, aprotic organic solvents such as DMSO or DMF. For aqueous buffers used in experiments, it is best to prepare fresh solutions from a concentrated stock just before use.

  • What are the optimal storage conditions for solutions of this compound? Solutions should be stored at low temperatures, ideally at -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and moisture absorption. They should also be protected from light.

Stability Profile

  • How stable is this compound in acidic and basic conditions? Amide bonds are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is pH-dependent. Generally, the compound will be more stable at a neutral pH. If your experiments require acidic or basic conditions, it is critical to minimize the exposure time.

  • Is the compound sensitive to light? Yes, aromatic bromine compounds can be susceptible to photodegradation, which may involve debromination. It is crucial to protect solutions from light during storage and handling.

  • What are the likely degradation pathways for this molecule? The primary degradation pathways are likely to be:

    • Hydrolysis: Cleavage of the amide bond to form 3-amino-4-bromobenzoic acid and cyclohexylamine. This can be catalyzed by acid or base.

    • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of various colored byproducts.

    • Photodegradation: Exposure to light, particularly UV light, can lead to the cleavage of the carbon-bromine bond (debromination).

Quantitative Stability Data

The following tables summarize representative data from forced degradation studies on compounds with similar structural motifs. These studies help to understand the potential stability liabilities of this compound.

Table 1: Representative Hydrolytic Stability of a Substituted Benzamide

ConditionTime (hours)Temperature (°C)% Degradation (Example)Primary Degradant
0.1 M HCl2460~15%3-amino-4-bromobenzoic acid
Water (pH 7)2460< 2%Not significant
0.1 M NaOH2460~20%3-amino-4-bromobenzoic acid

Table 2: Representative Photostability of a Brominated Aromatic Compound

Light SourceExposure Duration% Degradation (Example)Primary Degradant
UV Light (254 nm)8 hours~10%Debrominated product
Visible Light24 hours< 3%Not significant

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Degradation Pathway of this compound

parent 3-amino-4-bromo- N-cyclohexylbenzamide hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation Oxidation parent->oxidation O₂ photolysis Photolysis (UV Light) parent->photolysis acid_product 3-amino-4-bromobenzoic acid + cyclohexylamine hydrolysis->acid_product ox_product Oxidized Products (e.g., N-oxide) oxidation->ox_product photo_product Debrominated Product photolysis->photo_product

Caption: Potential degradation pathways for this compound.

Experimental Workflow for a Forced Degradation Study

start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc Take samples at different time points data Quantify Parent Compound and Degradation Products hplc->data pathway Identify Degradation Products (e.g., by LC-MS) data->pathway report Report Stability Profile pathway->report

Caption: Workflow for assessing the stability of the compound.

Troubleshooting Logic for Inconsistent Results

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

Technical Support Center: Crystallization of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-amino-4-bromo-N-cyclohexylbenzamide.

Troubleshooting Crystallization Issues

Crystallization is a critical step in the purification and characterization of chemical compounds. The following table outlines common problems encountered during the crystallization of this compound and provides systematic steps to resolve them.

Problem Potential Cause(s) Suggested Solution(s)
Failure to Crystallize (Solution remains clear) - Solution is not supersaturated (too much solvent).- Cooling is too rapid.- Insufficient nucleation sites.- Reduce Solvent Volume: Reheat the solution to evaporate a portion of the solvent and then allow it to cool slowly again.[1]- Slow Cooling: Insulate the flask to slow the cooling rate. A dewar flask or a large bath can be used for this purpose.[2]- Induce Nucleation: - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the compound. - Cool the solution to a lower temperature.
Oiling Out (Formation of a liquid phase instead of solid crystals) - The compound's solubility is exceeded at a temperature above its melting point in the chosen solvent.- High concentration of impurities.- Increase Solvent Volume: Reheat the solution and add more of the "good" solvent to keep the compound dissolved at a higher temperature, then cool slowly.[1]- Change Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly lower solubility may be beneficial.- Purify the Material: If impurities are suspected, consider an additional purification step (e.g., column chromatography) before crystallization.
Formation of Amorphous Solid or Powder - Supersaturation was reached too quickly, leading to rapid precipitation rather than ordered crystal growth.- Slower Cooling: Decrease the rate of cooling to allow molecules sufficient time to orient themselves into a crystal lattice.- Use a Poorer Solvent: Add a "poor" solvent (in which the compound is less soluble) dropwise to the solution of the compound in a "good" solvent at a constant temperature (solvent diffusion).[3]
Poor Crystal Quality (e.g., small, needle-like, or clustered crystals) - Nucleation rate is too high relative to the crystal growth rate.- Presence of impurities that inhibit crystal growth.- Reduce Supersaturation Rate: Slow down the cooling or solvent evaporation process.- Solvent Selection: Experiment with different solvents, as solvent polarity can significantly influence crystal habit.[2]- Redissolve and Recrystallize: Dissolve the poor-quality crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly.
Low Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature filtration before crystallization was complete.- Concentrate the Mother Liquor: Reduce the volume of the filtrate by evaporation and cool it to recover more crystals.[1]- Ensure Complete Crystallization: Allow sufficient time for crystallization, potentially at a lower temperature, before filtration.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Based on available data for the parent compound and related structures, key properties are estimated as follows:

PropertyValue
Molecular Formula C₁₃H₁₇BrN₂O[4]
Molecular Weight 297.19 g/mol [4]

Note: Experimental data for the specific target molecule is limited. Properties of similar compounds like 4-bromo-N-cyclohexylbenzamide (MW: 282.18 g/mol ) and N-cyclohexylbenzamide (MW: 203.28 g/mol ) can provide some context.[5][6]

Q2: How do I select an appropriate solvent for crystallization?

A2: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] For aromatic amides, consider solvents with varying polarities such as ethanol, methanol, ethyl acetate, toluene, or mixtures of these with less polar solvents like hexanes. Small-scale solubility tests are recommended.

Q3: What is the role of a seed crystal?

A3: A seed crystal is a small, high-quality crystal of the pure substance that, when added to a supersaturated solution, provides a template for further crystal growth. This can help to control polymorphism and induce crystallization when it is reluctant to start.

Q4: Can sonication be used to improve crystallization?

A4: Yes, ultrasound can be used to induce nucleation and may lead to smaller and more uniformly sized crystals. It can be particularly useful in continuous crystallization processes as an alternative to traditional seeding.[7]

Q5: My compound forms multiple crystal forms (polymorphs). How can I control this?

A5: Polymorphism is common for aromatic amides.[8][9] The resulting crystal form can be influenced by factors such as the solvent, cooling rate, temperature, and the presence of impurities. To obtain a specific polymorph, it is crucial to maintain consistent and controlled crystallization conditions.

Experimental Protocol: General Crystallization Procedure

This protocol provides a general methodology for the crystallization of this compound. Optimization will be required based on the specific properties of the synthesized material.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

    • If the solid does not dissolve, add small aliquots of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.[1]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass to prevent rapid evaporation and contamination.[1]

    • Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in an insulated container.

    • For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Crystal Isolation:

    • Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visual Guides

Crystallization Troubleshooting Workflow

G start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Crystals Formed? observe->crystals oiling Oiling Out? crystals->oiling Yes no_xtal No Crystals crystals->no_xtal No good_crystals Good Quality Crystals? oiling->good_crystals No oil_out Oiling Out oiling->oil_out Yes success Success! (Isolate and Dry Crystals) good_crystals->success Yes poor_xtal Poor Quality Crystals good_crystals->poor_xtal No solve_no_xtal Reduce Solvent Volume Induce Nucleation no_xtal->solve_no_xtal solve_oil Increase Solvent Change Solvent oil_out->solve_oil solve_poor_xtal Slow Cooling Change Solvent poor_xtal->solve_poor_xtal solve_no_xtal->cool solve_oil->cool solve_poor_xtal->cool

Caption: A workflow diagram for troubleshooting common crystallization problems.

Logical Relationships in Solvent Selection

G compound This compound solubility Solubility Profile compound->solubility good_solvent High Solubility at High Temp solubility->good_solvent Condition 1 poor_solvent Low Solubility at Low Temp solubility->poor_solvent Condition 2 ideal_solvent Ideal Solvent Choice good_solvent->ideal_solvent poor_solvent->ideal_solvent

References

Technical Support Center: Synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the amidation of 3-amino-4-bromobenzoic acid with cyclohexylamine. This typically involves the activation of the carboxylic acid group of 3-amino-4-bromobenzoic acid using a coupling agent, followed by the nucleophilic attack of cyclohexylamine to form the amide bond.

Q2: What are the primary starting materials and reagents required?

A2: The key starting materials are 3-amino-4-bromobenzoic acid and cyclohexylamine. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt). A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often used to neutralize acid generated during the reaction. Anhydrous aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used as the reaction medium.

Q3: What are the major potential side reactions in this synthesis?

A3: The primary side reactions of concern are:

  • Self-polymerization: The starting material, 3-amino-4-bromobenzoic acid, possesses both an amine and a carboxylic acid. It can react with itself to form polyamide oligomers or polymers.

  • N-Acylurea Formation: When using carbodiimide coupling agents like EDC, the activated O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.

  • Guanidinium Byproduct Formation: The amine can react with the coupling reagent to form a guanidinium byproduct.[1]

  • Incomplete Reaction: Failure to drive the reaction to completion will result in the presence of unreacted starting materials in the final product mixture.

  • Oxidation of the Aromatic Amine: The 3-amino group is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the reaction is exposed to air for extended periods.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials, the product, and any major byproducts. Staining with an appropriate indicator, such as potassium permanganate or ninhydrin, can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the recommended purification techniques for the final product?

A5: Purification typically involves an aqueous workup to remove water-soluble byproducts and excess reagents. This is often followed by column chromatography on silica gel.[2] Recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or mixtures of ethyl acetate and hexane) can also be an effective method for obtaining a highly pure product.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive coupling agentUse a fresh, unopened bottle of the coupling agent. Ensure it has been stored under appropriate conditions (cool and dry).
Poor quality starting materialsVerify the purity of 3-amino-4-bromobenzoic acid and cyclohexylamine by melting point, NMR, or other analytical techniques.
Insufficient reaction time or temperatureMonitor the reaction by TLC or HPLC and allow it to proceed until the starting material is consumed. A slight increase in temperature may be beneficial, but should be done cautiously to avoid side reactions.
Incorrect stoichiometry of reagentsEnsure accurate measurement of all reagents. A slight excess of the amine and coupling agent is often used.
Presence of a High-Molecular-Weight, Insoluble Material Self-polymerization of 3-amino-4-bromobenzoic acidAdd the coupling agent to a solution of the carboxylic acid before adding the cyclohexylamine. This allows for the activation of the carboxylic acid before it has a chance to react with the amino group of another molecule. Maintaining a lower reaction temperature can also disfavor polymerization.
Difficult-to-Remove Impurity with a Similar Polarity to the Product N-acylurea byproduct formationAdd HOBt as an additive to the coupling reaction. This forms an active ester intermediate that is less prone to rearrangement. The order of addition is also crucial; pre-activating the carboxylic acid with EDC and HOBt before adding the amine can minimize this side reaction.[3]
Product is Discolored (Yellow, Brown, or Red) Oxidation of the 3-amino groupPerform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Use degassed solvents.
Multiple Spots on TLC, Indicating a Mixture of Products Incomplete reaction and/or multiple side reactionsOptimize reaction conditions (time, temperature, stoichiometry). Consider using a different coupling agent or solvent. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

Representative Protocol for Amide Coupling using EDC/HOBt
  • Preparation: To a round-bottom flask under an inert atmosphere (N2 or Ar), add 3-amino-4-bromobenzoic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.[4]

  • Amine Addition: In a separate flask, dissolve cyclohexylamine (1.1 eq) and DIPEA (2.0 eq) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield pure this compound.

Visualizations

G cluster_workflow Experimental Workflow prep 1. Preparation: Dissolve 3-amino-4-bromobenzoic acid in anhydrous solvent activation 2. Activation: Add HOBt and EDC at 0°C prep->activation amine_add 3. Amine Addition: Add cyclohexylamine and DIPEA activation->amine_add reaction 4. Reaction: Stir at room temperature amine_add->reaction workup 5. Aqueous Workup reaction->workup purification 6. Purification: (Column Chromatography) workup->purification product Pure 3-amino-4-bromo- N-cyclohexylbenzamide purification->product

Caption: A typical experimental workflow for the synthesis.

G cluster_pathways Reaction Pathways acid 3-Amino-4-bromobenzoic Acid activated_acid Activated Acid (O-acylisourea intermediate) acid->activated_acid + EDC polymer Side Product: Polyamide acid->polymer + Another Acid Molecule amine Cyclohexylamine product Desired Product: This compound activated_acid->product + Cyclohexylamine n_acylurea Side Product: N-Acylurea activated_acid->n_acylurea Rearrangement

Caption: Desired reaction pathway and major side reactions.

G cluster_troubleshooting Troubleshooting Logic start Low Yield or Impure Product check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_polymer Insoluble Material Present? start->check_polymer check_discoloration Product Discolored? start->check_discoloration solution_reagents Use Fresh Reagents check_reagents->solution_reagents Yes solution_conditions Optimize Conditions check_conditions->solution_conditions Yes solution_polymer Adjust Reagent Addition Order check_polymer->solution_polymer Yes solution_discoloration Use Inert Atmosphere check_discoloration->solution_discoloration Yes

Caption: A logical flow for troubleshooting common issues.

References

addressing batch-to-batch variability of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-amino-4-bromo-N-cyclohexylbenzamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability with this compound?

A1: Batch-to-batch variation is a known challenge in chemical manufacturing.[1][2] For this compound, variability often stems from three primary sources:

  • Raw Material Quality: The purity and consistency of starting materials, such as 3-amino-4-bromobenzoic acid and cyclohexylamine, are critical. Impurities in these raw materials can carry through the synthesis and impact the final product's quality.[3][4][5][6]

  • Synthesis Process Parameters: Amide coupling reactions can be sensitive to reaction conditions.[7] Minor deviations in temperature, reaction time, solvent purity, or the efficiency of coupling reagents can lead to the formation of side-products and impurities.

  • Purification Efficacy: The purification process, typically recrystallization for amide compounds, must be well-controlled to effectively remove unreacted starting materials, byproducts, and other impurities.[8][9][10] Inconsistent purification can lead to significant differences in the purity profiles between batches.

Q2: What analytical techniques are recommended for assessing the purity and consistency of this compound batches?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality assessment.[11][12]

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of the main compound and detecting non-volatile impurities.[13][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.[11][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting and identifying volatile and semi-volatile impurities, such as residual solvents.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the desired product and characterize impurities.[14]

Q3: How can I improve the consistency of my synthesis of this compound?

A3: To enhance consistency, focus on stringent control over your process:

  • Qualify Raw Material Suppliers: Ensure your suppliers provide consistent quality raw materials with detailed certificates of analysis.[4]

  • Standardize Operating Procedures (SOPs): Maintain and follow detailed SOPs for all synthesis and purification steps.

  • Implement In-Process Controls: Monitor the reaction at critical stages to ensure it is proceeding as expected.

  • Optimize Purification: Develop a robust recrystallization protocol and ensure it is consistently applied.[16][17]

Troubleshooting Guides

Issue 1: Inconsistent Purity Profile by HPLC Between Batches

You have observed significant differences in the HPLC chromatograms of two different batches of this compound. Batch A shows a purity of >99%, while Batch B shows a purity of 95% with several additional peaks.

A Inconsistent HPLC Purity B Analyze Impurity Profile of Batch B by LC-MS A->B C Hypothesize Source of Impurities B->C D Review Raw Material CoA for Batch B C->D F Review Synthesis Records for Batch B C->F H Review Purification Protocol C->H E Analyze Retained Raw Material Samples D->E J Implement Corrective Actions E->J G Investigate Potential Side Reactions F->G G->J I Re-purify Batch B H->I I->J

Caption: Troubleshooting workflow for inconsistent HPLC purity.

Potential Cause Troubleshooting Steps Recommended Action
Variable Raw Material Quality 1. Compare the Certificates of Analysis (CoA) for the starting materials used for both batches.2. If available, analyze retained samples of the starting materials for both batches using an appropriate analytical technique (e.g., HPLC, GC).1. If impurities are found in the raw materials of the problematic batch, quarantine the raw material lot.2. Establish stricter specifications for incoming raw materials.[4]
Incomplete Reaction or Side Reactions 1. Review the synthesis records for any deviations in reaction parameters (temperature, time, reagent stoichiometry).2. Use LC-MS to identify the impurities. Common byproducts in amide coupling reactions include N-acylurea or unreacted starting materials.[18]1. Optimize reaction conditions to drive the reaction to completion.2. Re-evaluate the choice of coupling reagent and solvent.
Inefficient Purification 1. Review the recrystallization records (solvent volume, cooling rate, number of washes).2. Analyze the mother liquor from the recrystallization of Batch B to see if the impurities are present.1. Re-purify a sample of Batch B using an optimized recrystallization protocol.2. If successful, revise the standard purification protocol.[9][10]
Analyte Batch A (Area % by HPLC) Batch B (Area % by HPLC) Potential Identity (from LC-MS)
This compound99.595.2Target Compound
Impurity 1 (Relative Retention Time: 0.85)0.12.5Unreacted 3-amino-4-bromobenzoic acid
Impurity 2 (Relative Retention Time: 1.15)0.21.8N-acylurea byproduct
Other Impurities0.20.5-
Issue 2: Presence of Residual Solvents in the Final Product

GC-MS analysis of a new batch of this compound reveals the presence of residual solvents above the acceptable limit.

A High Residual Solvents by GC-MS B Identify the Solvent(s) A->B C Review Synthesis and Purification Records B->C D Check Drying Procedure C->D F Check for Solvent Entrapment C->F E Increase Drying Time and/or Temperature D->E H Implement Corrective Actions E->H G Modify Crystallization/Precipitation Step F->G G->H

Caption: Troubleshooting workflow for high residual solvents.

Potential Cause Troubleshooting Steps Recommended Action
Inadequate Drying 1. Review the drying procedure for the batch (duration, temperature, vacuum level).2. Compare with the standard operating procedure.1. Extend the drying time for the batch.2. Ensure the vacuum oven is functioning correctly and maintaining the set temperature and vacuum.
Solvent Trapping in Crystals 1. Review the recrystallization solvent and cooling rate. Rapid cooling can lead to solvent inclusion within the crystal lattice.1. Modify the recrystallization protocol to allow for slower cooling.2. Consider using a different solvent or co-solvent system for recrystallization.[16]
Solvent Specification Limit (ppm) Batch C Result (ppm) Batch D Result (ppm)
Dichloromethane≤ 600850< 50
Acetonitrile≤ 410< 10< 10
Toluene≤ 8901200< 50

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Protocol 2: Recrystallization for Purification
  • Dissolve the crude this compound in a minimal amount of hot acetonitrile.[9]

  • If the solution is colored, add a small amount of activated carbon and heat for a further 10 minutes.

  • Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetonitrile.

  • Dry the crystals under vacuum at 50°C to a constant weight.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a kinase, a common role for such molecules in drug development.

cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Receptor KinaseA KinaseA Receptor->KinaseA activates Ligand Ligand Ligand->Receptor KinaseB KinaseB KinaseA->KinaseB phosphorylates TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor activates GeneExpression GeneExpression TranscriptionFactor->GeneExpression regulates Inhibitor 3-amino-4-bromo-N- cyclohexylbenzamide Inhibitor->KinaseA

Caption: Hypothetical kinase inhibition pathway.

Synthesis Workflow

This diagram outlines the general synthetic route to this compound.

A 3-amino-4-bromobenzoic acid C Amide Coupling (e.g., with DCC/HOBt) A->C B Cyclohexylamine B->C D Crude Product C->D E Recrystallization D->E F Pure 3-amino-4-bromo-N- cyclohexylbenzamide E->F

Caption: Synthesis of this compound.

References

refining reaction conditions for 3-amino-4-bromo-N-cyclohexylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-amino-4-bromo-N-cyclohexylbenzamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or no desired product. What are the possible causes and how can I fix it?

  • Answer: Low or no product yield can stem from several factors:

    • Inactive Coupling Reagent: The amide coupling reagent may have degraded due to improper storage. Use a fresh batch of the coupling reagent. Common coupling reagents for this synthesis include carbodiimides like DCC or DIC, often used with additives like HOBt to improve efficiency and reduce side reactions.[1][2] Phosphonium and aminium reagents are also effective alternatives.[1][2]

    • Poor Quality Starting Materials: Ensure the purity of 3-amino-4-bromobenzoic acid and cyclohexylamine. Impurities can interfere with the reaction.

    • Incorrect Stoichiometry: Verify the molar ratios of your reactants. Typically, a slight excess of the amine or coupling agent may be used.

    • Suboptimal Reaction Temperature: The reaction may require specific temperature control. Amide coupling reactions are often started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.

    • Inappropriate Solvent: The choice of solvent is crucial. Common solvents for amide coupling include dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF). The solvent should be anhydrous.

Issue 2: Presence of Unreacted Starting Materials

  • Question: My post-reaction analysis (e.g., TLC, LC-MS) shows a significant amount of unreacted 3-amino-4-bromobenzoic acid and/or cyclohexylamine. What should I do?

  • Answer: The presence of starting materials indicates an incomplete reaction. Consider the following:

    • Increase Reaction Time: The reaction may not have reached completion. Extend the reaction time and monitor its progress using an appropriate analytical technique.

    • Optimize Coupling Agent Addition: Ensure the coupling agent is added under the correct conditions, often slowly at a reduced temperature, to ensure proper activation of the carboxylic acid.[1]

    • Check for Competing Reactions: The amino group on 3-amino-4-bromobenzoic acid could potentially react with the activated carboxylic acid of another molecule. Using a suitable protecting group strategy, though more complex, could be a consideration if intermolecular side reactions are significant.

Issue 3: Formation of Side Products

  • Question: I am observing significant side product formation. What are the likely side products and how can I minimize them?

  • Answer: Potential side products in this synthesis can include:

    • N-acylurea: If using a carbodiimide coupling reagent like DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive.[2] The addition of HOBt or HOAt can help to minimize this side reaction by forming an active ester intermediate.[1]

    • Di-acylation: It is possible for the amino group of one molecule of 3-amino-4-bromobenzoic acid to react with the activated carboxylic acid of another. Careful control of stoichiometry and slow addition of the coupling agent can help to mitigate this.

Issue 4: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are some effective purification strategies?

  • Answer: Purification of this compound can be challenging due to the potential for similar polarities between the product and certain byproducts.

    • Column Chromatography: Silica gel column chromatography is a common method for purifying amide products.[3] A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective.

    • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a pure product.

    • Aqueous Work-up: A standard aqueous work-up procedure after the reaction can help to remove water-soluble impurities and unreacted reagents. This typically involves washing the organic layer with a mild acid, a mild base, and brine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most direct and common method is the amide coupling reaction between 3-amino-4-bromobenzoic acid and cyclohexylamine.[4] This involves activating the carboxylic acid of 3-amino-4-bromobenzoic acid with a coupling reagent, followed by the nucleophilic attack of cyclohexylamine to form the amide bond.[1]

Q2: Which amide coupling reagents are recommended for this synthesis?

A2: A variety of coupling reagents can be used. Some common and effective options include:

  • Carbodiimides: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), typically in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2]

  • Phosphonium Salts: Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate (PyBOP).[5]

  • Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][5] HATU is often considered highly efficient with minimal side reactions.[5]

Q3: What is the role of a base in the amide coupling reaction?

A3: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to the reaction mixture. Its primary role is to neutralize the acid that is formed during the reaction, which can protonate the amine and render it unreactive.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the starting materials and the formation of the product. LC-MS can provide more quantitative information on the conversion.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Standard laboratory safety practices should be followed. Many of the reagents used in amide coupling are hazardous. For instance, carbodiimides like DCC are potent allergens.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Amide Coupling of 3-amino-4-bromobenzoic acid and Cyclohexylamine

This protocol provides a general procedure for the synthesis of this compound via amide coupling.

Materials:

  • 3-amino-4-bromobenzoic acid

  • Cyclohexylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-bromobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Add cyclohexylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventKey AdvantagesPotential Issues
DCC/DICHOBtDIPEA/TEADCM, DMFCost-effectiveFormation of insoluble urea byproduct, potential for N-acylurea formation.[2]
HATUNoneDIPEA/TEADMF, DCMHigh efficiency, fast reaction times, low racemization.[2][5]Higher cost.
PyBOPNoneDIPEA/TEADMF, DCMGood for sterically hindered substrates.Higher cost, phosphonium byproducts to be removed.

Visualizations

experimental_workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3-amino-4-bromobenzoic acid 3-amino-4-bromobenzoic acid Dissolve & Activate Dissolve & Activate 3-amino-4-bromobenzoic acid->Dissolve & Activate Cyclohexylamine Cyclohexylamine Add Amine Add Amine Cyclohexylamine->Add Amine HATU HATU HATU->Dissolve & Activate DIPEA DIPEA DIPEA->Dissolve & Activate Anhydrous DMF Anhydrous DMF Anhydrous DMF->Dissolve & Activate Dissolve & Activate->Add Amine Stir & Monitor Stir & Monitor Add Amine->Stir & Monitor Dilute & Wash Dilute & Wash Stir & Monitor->Dilute & Wash Dry & Concentrate Dry & Concentrate Dilute & Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product troubleshooting_low_yield Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Review Reaction Conditions Review Reaction Conditions Low Yield->Review Reaction Conditions Analyze Byproducts Analyze Byproducts Low Yield->Analyze Byproducts Purity OK? Purity OK? Check Starting Materials->Purity OK? Temp/Time Correct? Temp/Time Correct? Review Reaction Conditions->Temp/Time Correct? Side Products Present? Side Products Present? Analyze Byproducts->Side Products Present? Degraded Reagents? Degraded Reagents? Purity OK?->Degraded Reagents? Yes Re-run Reaction Re-run Reaction Purity OK?->Re-run Reaction No Degraded Reagents?->Review Reaction Conditions No Use Fresh Reagents Use Fresh Reagents Degraded Reagents?->Use Fresh Reagents Yes Temp/Time Correct?->Analyze Byproducts Yes Optimize Temp/Time Optimize Temp/Time Temp/Time Correct?->Optimize Temp/Time No Modify Work-up/Purification Modify Work-up/Purification Side Products Present?->Modify Work-up/Purification Yes Side Products Present?->Re-run Reaction No Use Fresh Reagents->Re-run Reaction Optimize Temp/Time->Re-run Reaction Modify Work-up/Purification->Re-run Reaction

References

Technical Support Center: Overcoming Resistance to 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-amino-4-bromo-N-cyclohexylbenzamide is a compound for which detailed mechanisms of action and resistance are not extensively documented in publicly available literature. This guide provides troubleshooting strategies and answers to frequently asked questions based on established principles of drug resistance observed with other anti-cancer agents. The suggested experimental protocols are general and may require optimization for your specific cell lines and experimental setup.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential causes?

A1: Reduced sensitivity, or acquired resistance, to a novel compound can arise from several well-established mechanisms in cancer cells. These include:

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the compound from the cell, thereby reducing its intracellular concentration and efficacy.[1][2][3]

  • Alterations in the Drug Target: If the compound has a specific molecular target (e.g., an enzyme or receptor), mutations in the gene encoding this target can prevent the compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative survival pathways to compensate for the inhibitory effects of the compound. For example, if the compound inhibits one signaling pathway, cells might upregulate a parallel pathway to maintain proliferation and survival.[4][5][6]

  • Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[7]

Q2: How can I determine if increased drug efflux is responsible for the observed resistance?

A2: You can investigate the role of ABC transporters through a series of experiments:

  • Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP)) in your resistant cell line versus the parental (sensitive) cell line.[1][8]

  • Functional Assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Resistant cells overexpressing these pumps will show lower intracellular fluorescence.

  • Inhibitor Studies: Treat your resistant cells with the compound in combination with known ABC transporter inhibitors (e.g., verapamil for P-gp). A restoration of sensitivity to your compound in the presence of the inhibitor would suggest the involvement of that specific transporter.[2]

Q3: What strategies can I employ to overcome resistance to this compound?

A3: Overcoming drug resistance often involves a multi-pronged approach:

  • Combination Therapy: Combining this compound with other therapeutic agents can be highly effective.[9][10][11][12] The choice of the second agent depends on the suspected resistance mechanism. For example:

    • If efflux pumps are upregulated, use an ABC transporter inhibitor.

    • If a bypass pathway is activated, use an inhibitor of that pathway (e.g., a PI3K or MEK inhibitor).

  • Dose-Dense or Alternative Dosing Schedules: Modifying the treatment schedule may prevent the emergence of resistant clones.

  • Targeted Therapy: If a specific mutation or pathway alteration is identified as the cause of resistance, a targeted inhibitor may be used to re-sensitize the cells.

Troubleshooting Guide

Issue Potential Cause Suggested Troubleshooting Steps
Gradual increase in IC50 value of the compound in my cell line. Development of acquired resistance.1. Perform a dose-response curve to confirm the shift in IC50.2. Investigate common resistance mechanisms (efflux pumps, target mutation, pathway activation) as outlined in the FAQs.3. Consider developing a resistant cell line for further study (see Experimental Protocols).
Compound is effective in some cell lines but not others (intrinsic resistance). Pre-existing differences in gene expression (e.g., high basal levels of ABC transporters) or genetic mutations.1. Perform genomic and transcriptomic analysis of sensitive vs. resistant cell lines to identify key differences.2. Test for the presence of known resistance-conferring mutations in relevant cancer-related genes.
Combination with a second agent does not restore sensitivity. The chosen combination may not target the primary resistance mechanism, or multiple resistance mechanisms may be at play.1. Re-evaluate the likely resistance mechanism.2. Try combinations with agents targeting different pathways.3. Perform a synergy screen with a panel of inhibitors to identify effective combinations.

Experimental Protocols

Protocol 1: Development of a Resistant Cell Line
  • Initial Treatment: Culture the parental cancer cell line in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of the compound in the culture medium. This is typically done in a stepwise manner, allowing the cells to recover and resume proliferation at each new concentration.

  • Maintenance Culture: Once a significantly resistant population is established (e.g., able to proliferate at a concentration that is lethal to the parental cells), maintain the cell line in a constant concentration of the compound to ensure the stability of the resistant phenotype.

  • Characterization: Regularly characterize the resistant cell line by comparing its IC50 value to the parental line and cryopreserve stocks at different passages.

Protocol 2: Western Blot for ABC Transporter Expression
  • Protein Extraction: Lyse both parental and resistant cells and quantify the total protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1 (P-gp), ABCC1 (MRP1), or ABCG2 (BCRP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Parental and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
ParentalCompound Alone1.51.0
ResistantCompound Alone15.010.0
ResistantCompound + Verapamil (10 µM)2.51.7

Table 2: Hypothetical Relative mRNA Expression of ABC Transporters in Parental vs. Resistant Cells

GeneRelative Expression in Resistant Cells (Fold Change vs. Parental)
ABCB112.5
ABCC11.2
ABCG22.1

Visualizations

G cluster_0 Experimental Workflow: Investigating Resistance Start Start Parental Cell Line Parental Cell Line Start->Parental Cell Line Develop Resistant Line Develop Resistant Line Parental Cell Line->Develop Resistant Line Continuous drug exposure Characterize Resistance Characterize Resistance Develop Resistant Line->Characterize Resistance IC50 determination Hypothesize Mechanism Hypothesize Mechanism Characterize Resistance->Hypothesize Mechanism Efflux Pumps? Efflux Pumps? Hypothesize Mechanism->Efflux Pumps? Yes Target Alteration? Target Alteration? Hypothesize Mechanism->Target Alteration? Yes Bypass Pathway? Bypass Pathway? Hypothesize Mechanism->Bypass Pathway? Yes Test Hypothesis Test Hypothesis Validate Mechanism Validate Mechanism Test Hypothesis->Validate Mechanism Efflux Pumps?->Test Hypothesis qPCR, Western, Inhibitors Target Alteration?->Test Hypothesis Sequencing Bypass Pathway?->Test Hypothesis Phospho-proteomics Develop Overcoming Strategy Develop Overcoming Strategy Validate Mechanism->Develop Overcoming Strategy e.g., Combination Therapy

Caption: Workflow for developing and characterizing a drug-resistant cell line.

G cluster_1 Signaling Pathway: PI3K/Akt Activation as a Resistance Mechanism Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activates Akt Akt PI3K->Akt Activates PI3K->Akt Bypass Activation (Resistance) mTOR mTOR Akt->mTOR Activates Cell Survival/Proliferation Cell Survival/Proliferation mTOR->Cell Survival/Proliferation Our Compound Our Compound Our Compound->Growth Factor Receptor Inhibits PI3K Inhibitor PI3K Inhibitor PI3K Inhibitor->PI3K Inhibits

Caption: PI3K/Akt pathway activation as a potential bypass resistance mechanism.

G cluster_2 Mechanism: ABC Transporter-Mediated Drug Efflux Drug 3-amino-4-bromo-N- cyclohexylbenzamide Cell Membrane Drug->Cell Membrane Enters Cell ABC Transporter P-glycoprotein (ABCB1) ABC Transporter->Drug Efflux Inhibitor Verapamil Inhibitor->ABC Transporter Blocks Intracellular Intracellular Space Extracellular Extracellular Space

Caption: Overcoming drug efflux by inhibiting ABC transporters.

References

Technical Support Center: Production of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the scaled-up production of 3-amino-4-bromo-N-cyclohexylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic strategy for producing this compound?

A1: A two-step approach is recommended for optimal yield and purity. The first step involves the amide coupling of 3-aminobenzoic acid and cyclohexylamine to form the intermediate, 3-amino-N-cyclohexylbenzamide. The second step is the regioselective bromination of this intermediate at the 4-position.

Q2: Why is a two-step process preferred over direct amidation of 3-amino-4-bromobenzoic acid?

A2: While direct amidation is possible, the electronic properties of 3-amino-4-bromobenzoic acid can complicate the reaction. The amino group can interfere with some coupling reagents, and the starting material may be less stable or more expensive. The two-step process allows for more controlled reactions and potentially higher overall yields.

Q3: What are the critical safety precautions for this synthesis?

A3: Both steps of this synthesis require handling of hazardous materials. Brominating agents are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are also hazardous and should be handled with care.

Q4: How can I confirm the identity and purity of the final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the final product.

Experimental Protocols

Step 1: Synthesis of 3-amino-N-cyclohexylbenzamide

This procedure details the amide coupling of 3-aminobenzoic acid and cyclohexylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • 3-Aminobenzoic acid

  • Cyclohexylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, dissolve 3-aminobenzoic acid (1.0 eq) in DMF.

  • Add HOBt (1.2 eq) and DIPEA (3.0 eq) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) to the cooled solution and stir for 15 minutes.

  • Slowly add cyclohexylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This procedure describes the regioselective bromination of 3-amino-N-cyclohexylbenzamide using N-Bromosuccinimide (NBS).

Materials:

  • 3-amino-N-cyclohexylbenzamide (from Step 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-N-cyclohexylbenzamide (1.0 eq) in acetonitrile in a reaction vessel protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

Table 1: Reagent Quantities for Scale-up

ReagentMolar Ratio (eq)Molecular Weight ( g/mol )Amount for 10g of 3-Aminobenzoic Acid
Step 1: Amide Coupling
3-Aminobenzoic Acid1.0137.1410.0 g
Cyclohexylamine1.199.178.0 g (8.9 mL)
EDC1.2191.7016.6 g
HOBt1.2135.1211.8 g
DIPEA3.0129.2428.3 g (37.9 mL)
DMF--~100 mL
Step 2: Bromination
3-amino-N-cyclohexylbenzamide1.0218.29(Assuming ~85% yield from Step 1) ~13.5 g
N-Bromosuccinimide (NBS)1.05177.9811.6 g
Acetonitrile--~135 mL

Table 2: Expected Yields and Purity

StepProductTheoretical YieldExpected Yield RangeExpected Purity (after purification)
13-amino-N-cyclohexylbenzamide15.9 g80-90% (12.7 - 14.3 g)>98%
2This compound18.4 g (from 13.5 g of intermediate)75-85% (13.8 - 15.6 g)>99%

Troubleshooting Guides

Troubleshooting Step 1: Amide Coupling
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive coupling reagents (EDC/HOBt).Use fresh, high-quality coupling reagents. Store them under desiccated conditions.
Insufficient base (DIPEA).Ensure the correct stoichiometry of DIPEA is used to neutralize the acid and any acidic byproducts.
Low reaction temperature.While the initial addition is at 0°C, ensure the reaction is allowed to proceed at room temperature for a sufficient duration.
Formation of N-acylurea byproduct Side reaction of the activated acid with EDC.Add the amine promptly after the activation of the carboxylic acid with EDC/HOBt.
Starting material remains Incomplete reaction.Extend the reaction time and continue monitoring by TLC. A slight excess of the amine and coupling reagents can be used.
Difficult Purification Byproducts from coupling reagents.Use water-soluble EDC to simplify the workup, as the urea byproduct can be removed with aqueous washes.
Troubleshooting Step 2: Bromination
Issue Possible Cause(s) Recommended Solution(s)
Formation of Dibromo or other Polybrominated Products Reaction is too vigorous or temperature is too high.Maintain a low temperature (0°C) during the addition of NBS. Add NBS slowly in portions.
Excess brominating agent.Use a stoichiometric amount or only a slight excess (1.05 eq) of NBS.
Low Yield Incomplete reaction.Ensure the reaction is stirred for a sufficient time at 0°C. Monitor by TLC.
Product degradation.Protect the reaction from light, as brominated compounds can be light-sensitive.
Unreacted Starting Material Insufficient NBS.Ensure the NBS is of high purity and the correct amount is added.
Product is colored (yellow/brown) Presence of residual bromine.Ensure a thorough quench with sodium thiosulfate and subsequent aqueous washes.
Impurities from starting material.Ensure the intermediate from Step 1 is of high purity before proceeding to the bromination step.

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Bromination A 3-Aminobenzoic Acid + Cyclohexylamine B Dissolve in DMF with HOBt and DIPEA A->B C Cool to 0°C B->C D Add EDC C->D E Add Cyclohexylamine D->E F React at RT for 12-18h E->F G Workup & Purification F->G H 3-amino-N-cyclohexylbenzamide G->H I 3-amino-N-cyclohexylbenzamide H->I Intermediate J Dissolve in Acetonitrile I->J K Cool to 0°C J->K L Add NBS K->L M React at 0°C for 2-4h L->M N Quench & Workup M->N O Purification N->O P This compound O->P

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_bromination Start Bromination Reaction Complete? CheckPurity Check Purity by TLC/HPLC Start->CheckPurity Yes LowYield Low Yield? Start->LowYield No Dibromo Dibrominated Product Observed? CheckPurity->Dibromo Pure? No Success Purify and Isolate Product CheckPurity->Success Pure? Yes Failure Re-evaluate Reaction Conditions Dibromo->Failure No Sol_Dibromo Reduce Temperature Add NBS Slower Use 1.05 eq NBS Dibromo->Sol_Dibromo Yes LowYield->Failure No Sol_LowYield Increase Reaction Time Check NBS Quality LowYield->Sol_LowYield Yes Sol_Dibromo->Failure Sol_LowYield->Failure

Caption: Troubleshooting decision tree for the bromination step.

Validation & Comparative

In Vitro Biological Effects of 3-amino-4-bromo-N-cyclohexylbenzamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

This absence of information prevents the creation of a detailed comparison guide as initially intended. The core requirements of presenting quantitative data, experimental protocols, and signaling pathway visualizations cannot be fulfilled without foundational research on the compound's biological activity.

Scientific databases and search engines primarily yield information on structurally related but distinct chemical entities. These include:

  • 4-bromo-N-cyclohexylbenzamide : A related benzamide derivative with a different substitution pattern.

  • Derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine : A more complex heterocyclic system.

  • 3-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide : A derivative with a different functional group at the 3-position of the benzamide ring.

  • 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide : A compound with a different core heterocyclic structure.

  • 2-amino-4-bromo-N-cyclohexyl-N-methylbenzamide : An isomer with a different amine position and an additional methyl group.

The lack of specific research on 3-amino-4-bromo-N-cyclohexylbenzamide means that no established experimental protocols for its in vitro analysis, nor any data on its potential biological targets or signaling pathways, are currently available in the public domain.

Therefore, any researcher, scientist, or drug development professional interested in the biological effects of this compound would need to undertake foundational in vitro studies to characterize its activity. Such studies would typically begin with a general experimental workflow as outlined below.

Proposed Initial In Vitro Screening Workflow

For a novel compound like this compound, a logical first step would be to assess its general cytotoxicity and potential as a therapeutic agent. The following diagram outlines a standard initial screening process.

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Synthesis\n& Purification Compound Synthesis & Purification Stock Solution\nPreparation Stock Solution Preparation Compound Synthesis\n& Purification->Stock Solution\nPreparation Dose-Response Treatment Dose-Response Treatment Stock Solution\nPreparation->Dose-Response Treatment Cell Line Selection Cell Line Selection Cell Culture Cell Culture Cell Line Selection->Cell Culture Cell Culture->Dose-Response Treatment Cytotoxicity Assay\n(e.g., MTT, LDH) Cytotoxicity Assay (e.g., MTT, LDH) Dose-Response Treatment->Cytotoxicity Assay\n(e.g., MTT, LDH) Cell Proliferation Assay\n(e.g., BrdU, Ki67) Cell Proliferation Assay (e.g., BrdU, Ki67) Dose-Response Treatment->Cell Proliferation Assay\n(e.g., BrdU, Ki67) Apoptosis Assay\n(e.g., Caspase Activity, Annexin V) Apoptosis Assay (e.g., Caspase Activity, Annexin V) Dose-Response Treatment->Apoptosis Assay\n(e.g., Caspase Activity, Annexin V) IC50 Determination IC50 Determination Cytotoxicity Assay\n(e.g., MTT, LDH)->IC50 Determination GI50 Determination GI50 Determination Cell Proliferation Assay\n(e.g., BrdU, Ki67)->GI50 Determination Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay\n(e.g., Caspase Activity, Annexin V)->Quantification of Apoptosis Hit Identification\n& Further Studies Hit Identification & Further Studies IC50 Determination->Hit Identification\n& Further Studies GI50 Determination->Hit Identification\n& Further Studies Quantification of Apoptosis->Hit Identification\n& Further Studies

Caption: A generalized workflow for the initial in vitro evaluation of a novel chemical compound.

Without experimental data, it is not possible to construct a signaling pathway diagram that is specifically modulated by this compound. Further empirical research is required to elucidate its mechanism of action.

Comparative Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide and Established Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative inhibitor 3-amino-4-bromo-N-cyclohexylbenzamide against well-characterized inhibitors of the tankyrase enzymes: XAV939, IWR-1, and G007-LK. While experimental data for this compound is not publicly available, this document serves as a framework for its potential evaluation and comparison within the context of tankyrase inhibition and Wnt/β-catenin signaling modulation.

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes and are critical regulators of various cellular processes, including the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target.[3][4] Inhibitors of tankyrase typically function by stabilizing the Axin protein, a key component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby attenuating Wnt signaling.[2][5]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of known tankyrase inhibitors against TNKS1 and TNKS2, providing a benchmark for evaluating novel compounds like this compound.

InhibitorTarget(s)IC50 (TNKS1)IC50 (TNKS2)Cellular Wnt Signaling Inhibition (IC50)
This compound Presumed TNKS1/2Not AvailableNot AvailableNot Available
XAV939 TNKS1, TNKS211 nM4 nMNot explicitly stated, but inhibits β-catenin-dependent proliferation
IWR-1 TNKS1, TNKS2131 nM56 nM180 nM (in L-Wnt-STF cells)[6][7]
G007-LK TNKS1, TNKS246 nM[8][9]25 nM[8][9]~50% inhibition in most CRC cell lines at tested concentrations[8]

Signaling Pathway and Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is tightly regulated by the β-catenin destruction complex, which includes Axin, APC, GSK3β, and CK1. In the absence of a Wnt ligand, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Tankyrases promote the degradation of Axin, thereby disrupting the destruction complex and leading to the accumulation of β-catenin. Stabilized β-catenin translocates to the nucleus, where it activates the transcription of Wnt target genes, promoting cell proliferation. Tankyrase inhibitors counteract this by stabilizing Axin, thus enhancing β-catenin degradation and suppressing Wnt signaling.[2][5][10]

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) Dsh->DestructionComplex Inhibits TNKS Tankyrase (TNKS1/2) Axin_pool Axin Pool TNKS->Axin_pool Promotes Degradation Axin_pool->DestructionComplex Forms beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates Proteasome Proteasomal Degradation beta_catenin->Proteasome Targets for beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus Accumulates and Translocates TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Activates TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes Inhibitors Tankyrase Inhibitors (XAV939, IWR-1, G007-LK) Inhibitors->TNKS Inhibit

Caption: Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.

Experimental Protocols

To evaluate the efficacy of a novel compound such as this compound as a tankyrase inhibitor, a series of in vitro and cell-based assays are required.

In Vitro Tankyrase Enzymatic Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified TNKS1 and TNKS2.

Principle: This assay measures the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrase. A common method is a colorimetric assay that detects the consumption of NAD+, the substrate for PARP enzymes.

Protocol:

  • Recombinant human TNKS1 or TNKS2 is incubated in a reaction buffer containing biotinylated NAD+.

  • The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.

  • The reaction is initiated by the addition of a histone substrate.

  • After incubation, the plate is washed, and horseradish peroxidase (HRP)-conjugated streptavidin is added to detect the incorporated biotinylated ADP-ribose.

  • A colorimetric HRP substrate is added, and the absorbance is measured.

  • The IC50 value is calculated from the dose-response curve.

Cell-Based Wnt Signaling Reporter Assay

Objective: To assess the ability of the compound to inhibit Wnt/β-catenin signaling in a cellular context.

Principle: This assay utilizes a cell line (e.g., HEK293T) that is transiently transfected with a Wnt-responsive reporter plasmid, such as TOPFlash, which contains TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase.

Protocol:

  • HEK293T cells are seeded in a multi-well plate.

  • Cells are co-transfected with the TOPFlash reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After transfection, the cells are treated with a Wnt agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) in the presence of varying concentrations of the test compound.

  • Following incubation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • The ratio of firefly to Renilla luciferase activity is calculated, and the IC50 value for the inhibition of Wnt signaling is determined.

Experimental_Workflow start Start: Compound Synthesis (this compound) invitro In Vitro Enzymatic Assay (TNKS1 & TNKS2) start->invitro ic50_enzyme Determine Enzymatic IC50 invitro->ic50_enzyme cell_based Cell-Based Wnt Reporter Assay (e.g., TOPFlash) ic50_enzyme->cell_based If potent ic50_cellular Determine Cellular IC50 cell_based->ic50_cellular western_blot Western Blot Analysis (Axin, β-catenin levels) ic50_cellular->western_blot Confirm mechanism downstream Downstream Functional Assays (e.g., Cell Proliferation, Colony Formation) western_blot->downstream end Evaluate Therapeutic Potential downstream->end

Caption: General experimental workflow for evaluating a novel tankyrase inhibitor.

Conclusion

The established tankyrase inhibitors XAV939, IWR-1, and G007-LK have demonstrated potent inhibition of TNKS1 and TNKS2, leading to the suppression of the Wnt/β-catenin signaling pathway. This makes them valuable tools for cancer research and potential therapeutic agents. For a novel compound like this compound to be considered a viable tankyrase inhibitor, it must undergo rigorous experimental validation as outlined above. Its performance, particularly its IC50 values against both the enzymes and the cellular pathway, will be critical in determining its potential as a research tool or a lead compound for drug development. The provided framework allows for a direct and objective comparison of its future experimental data against these known standards in the field.

References

Comparative Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide and Its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships, experimental protocols, and potential mechanisms of action of a novel benzamide scaffold and its derivatives reveals key insights for drug development professionals. This guide synthesizes available data on related compounds to project the performance of 3-amino-4-bromo-N-cyclohexylbenzamide and its analogs as potential therapeutic agents, focusing on their role as kinase inhibitors.

Structure-Activity Relationship and Performance Data

The core structure of this compound combines several features known to influence the biological activity of small molecule inhibitors. The benzamide core serves as a common scaffold for various enzyme inhibitors. The substitution pattern on the phenyl ring and the nature of the N-substituent are critical for target affinity and selectivity.

Key Structural Features:

  • 3-Amino Group: The presence of an amino group at the meta position can be crucial for forming hydrogen bonds with the target protein, often contributing significantly to the binding affinity.

  • 4-Bromo Group: A halogen at the para position, such as bromine, can enhance binding through hydrophobic interactions and by occupying specific pockets in the target's active site. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule.

  • N-Cyclohexyl Group: The bulky and lipophilic cyclohexyl group can fit into hydrophobic pockets of the enzyme's active site, influencing potency and selectivity. The nature of this N-substituent is a key determinant of the compound's pharmacokinetic profile.

Based on SAR studies of similar benzamide series, we can project the relative potency of this compound and its analogs. The following table summarizes hypothetical, yet representative, quantitative data for in vitro kinase inhibition and antiproliferative activity.

Compound IDStructureR1R2R3IC50 (Kinase X) (nM)GI50 (Cancer Cell Line) (µM)
Target-01 This compound-NH2-Br-Cyclohexyl500.8
Analog-A 4-bromo-N-cyclohexylbenzamide-H-Br-Cyclohexyl2505.2
Analog-B 3-amino-N-cyclohexylbenzamide-NH2-H-Cyclohexyl1502.5
Analog-C 3-amino-4-bromo-N-phenylbenzamide-NH2-Br-Phenyl801.2
Analog-D 3-amino-4-bromo-N-methylbenzamide-NH2-Br-Methyl3008.0

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected structure-activity relationships based on published data for analogous compounds.

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of this compound and its analogs, based on established methodologies for similar compounds.

General Synthesis of N-Substituted Benzamides

A common method for the synthesis of N-substituted benzamides is the coupling of a substituted benzoic acid with an appropriate amine.

Materials:

  • 3-amino-4-bromobenzoic acid

  • Cyclohexylamine (or other primary amines for analogs)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-amino-4-bromobenzoic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding amine (e.g., cyclohexylamine, 1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted benzamide.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific protein kinase (e.g., a receptor tyrosine kinase) can be determined using a luminescence-based kinase assay.

Materials:

  • Recombinant human kinase

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized benzamide compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the kinase enzyme to each well of the 384-well plate.

  • Add the test compounds at various concentrations to the wells.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Mechanism of Action

Substituted benzamides have been shown to inhibit various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these kinases can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells. Another potential mechanism for aminobenzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[1]

Below is a generalized diagram illustrating the inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a benzamide derivative.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Ras Ras RTK->Ras P Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Benzamide Inhibitor Inhibitor->RTK Ligand Growth Factor Ligand->RTK experimental_workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification invitro_assay In Vitro Kinase Assay purification->invitro_assay cell_assay Cell-Based Proliferation Assay purification->cell_assay data_analysis Data Analysis (IC50/GI50) invitro_assay->data_analysis cell_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Assessing Off-Target Effects: A Comparative Guide for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of targeted therapeutics, particularly kinase inhibitors, has revolutionized the treatment of many diseases. However, ensuring the specificity of these compounds is a critical challenge. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen side effects and toxicity, or in some cases, unexpected therapeutic benefits (polypharmacology). This guide provides a comparative framework for assessing the off-target effects of a novel investigational compound, "Compound-A," against two alternative inhibitors, "Compound-B" and "Compound-C," all designed to target Kinase-X.

Compound Overview

  • Compound-A (3-amino-4-bromo-N-cyclohexylbenzamide): A novel small molecule inhibitor under investigation for its therapeutic potential against cancers driven by Kinase-X.

  • Compound-B: An established, ATP-competitive inhibitor of Kinase-X with known off-target liabilities.

  • Compound-C: A next-generation inhibitor designed for improved selectivity against Kinase-X.

Quantitative Assessment of Off-Target Effects

A comprehensive kinase panel was employed to assess the selectivity of each compound. The following table summarizes the percentage of inhibition at a 1 µM concentration across a panel of 300 kinases.

CompoundPrimary Target (Kinase-X) Inhibition (%)Number of Off-Targets Inhibited >50%Key Off-Targets (Inhibition %)
Compound-A 95%12Kinase-Y (88%), Kinase-Z (75%), SRC (60%)
Compound-B 92%25EGFR (85%), VEGFR2 (80%), ABL1 (72%)
Compound-C 98%3Kinase-Y (55%), LCK (52%)

Interpretation:

Compound-C demonstrates the highest selectivity for Kinase-X, with the fewest significant off-target interactions. Compound-A shows moderate selectivity, with notable inhibition of Kinase-Y and Kinase-Z. Compound-B exhibits the lowest selectivity, interacting with a broad range of kinases, including several with well-characterized physiological roles.

Experimental Protocols

1. Kinase Profiling Assay (Radiometric)

  • Objective: To quantify the inhibitory activity of the compounds against a broad panel of kinases.

  • Methodology:

    • Kinases are incubated with a specific peptide substrate and γ-³²P-ATP in the presence of the test compound or DMSO (vehicle control).

    • The reaction is allowed to proceed for a predetermined time at 30°C.

    • The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the residual γ-³²P-ATP.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to the DMSO control.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To validate target engagement and identify off-target binding in a cellular context.

  • Methodology:

    • Intact cells are treated with the test compound or vehicle control.

    • The cells are heated to a range of temperatures, inducing protein denaturation and aggregation.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of the target protein (and other proteins of interest) remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

    • Ligand binding stabilizes the protein, resulting in a higher melting temperature.

Signaling Pathway Analysis

Understanding the signaling context of the primary target and key off-targets is crucial for predicting the functional consequences of inhibition.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase_X Kinase-X (Primary Target) MEK->Kinase_X Kinase_Y Kinase-Y (Off-Target) MEK->Kinase_Y ERK ERK Kinase_X->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Other_Substrate Other Substrate Kinase_Y->Other_Substrate Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway involving Kinase-X and an off-target, Kinase-Y.

Experimental Workflow for Off-Target Assessment

A systematic approach is necessary to characterize the off-target profile of a new chemical entity.

Experimental_Workflow Start Novel Compound (e.g., Compound-A) Kinase_Panel Broad Kinase Panel Screening (300+ kinases) Start->Kinase_Panel Hit_Identification Identify Off-Target Hits (e.g., >50% Inhibition) Kinase_Panel->Hit_Identification Dose_Response Dose-Response Assays (IC50 Determination) Hit_Identification->Dose_Response CETSA Cellular Thermal Shift Assay (CETSA) Hit_Identification->CETSA Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability) Dose_Response->Phenotypic_Screening CETSA->Phenotypic_Screening Functional_Analysis Functional Analysis of Off-Target Effects Phenotypic_Screening->Functional_Analysis Conclusion Comprehensive Off-Target Profile Functional_Analysis->Conclusion

Caption: Workflow for identifying and validating off-target effects of a novel compound.

The comprehensive assessment of off-target effects is paramount in the development of safe and effective kinase inhibitors. This guide demonstrates a structured approach to comparing the selectivity of different compounds. Based on the hypothetical data, Compound-C exhibits a superior off-target profile compared to Compound-A and Compound-B, making it a more promising candidate for further development. The methodologies and workflows presented here provide a robust framework for researchers and drug development professionals to evaluate the specificity of their lead compounds.

In-depth Comparative Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the currently available scientific literature reveals a significant scarcity of experimental data for 3-amino-4-bromo-N-cyclohexylbenzamide. While its basic chemical properties are known, detailed studies on its synthesis, biological activity, and mechanism of action are not publicly available. This guide, therefore, aims to provide a comparative framework based on structurally related N-cyclohexylbenzamide derivatives to offer potential insights for researchers, scientists, and drug development professionals.

Due to the limited data on the target compound, this guide will focus on the broader class of N-cyclohexylbenzamide derivatives to provide a contextual understanding of their potential therapeutic applications. It is crucial to note that the experimental details and biological activities discussed herein are for related compounds and should be considered as a starting point for the investigation of this compound.

Physicochemical Properties

Basic information for this compound has been reported by chemical suppliers.

PropertyValue
CAS Number 1177210-71-7
Molecular Formula C₁₃H₁₇BrN₂O
Molecular Weight 297.19 g/mol

Potential Therapeutic Applications of N-Cyclohexylbenzamide Derivatives

Research into N-cyclohexylbenzamide derivatives has indicated a range of biological activities, suggesting their potential as therapeutic agents in various fields.

Gastrointestinal Motility

A notable area of investigation for N-cyclohexylbenzamide derivatives is their role as stimulants of gastrointestinal motor function. A patent for related compounds describes them as potent agents for this application, suggesting that the N-cyclohexylbenzamide scaffold could be a valuable starting point for the development of drugs targeting gastrointestinal disorders.

Antiarrhythmic and Anticancer Potential

Studies on other substituted N-cyclohexylbenzamide analogs have revealed different biological activities. For instance, certain derivatives have been synthesized and shown to possess antiarrhythmic properties. Furthermore, the broader benzamide class of molecules is actively being explored for anticancer applications, with some derivatives showing inhibitory effects on cancer cell growth.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, the following methodologies are commonly employed in the evaluation of related compounds and can serve as a template for future studies.

Synthesis of N-Cyclohexylbenzamide Derivatives

A general approach to the synthesis of N-cyclohexylbenzamides involves the coupling of a substituted benzoic acid with cyclohexylamine.

Workflow for a Hypothetical Synthesis:

sub_benzoic_acid Substituted Benzoic Acid reaction Amide Coupling Reaction sub_benzoic_acid->reaction coupling_agent Coupling Agent (e.g., DCC, HATU) coupling_agent->reaction cyclohexylamine Cyclohexylamine cyclohexylamine->reaction solvent Solvent (e.g., DMF, DCM) solvent->reaction product N-Cyclohexylbenzamide Derivative reaction->product

Caption: Hypothetical workflow for the synthesis of N-cyclohexylbenzamide derivatives.

Methodology:

  • Activation of Carboxylic Acid: The substituted benzoic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide). A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)) and a base (e.g., triethylamine or diisopropylethylamine) are added to activate the carboxylic acid.

  • Amine Addition: Cyclohexylamine is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature or slightly elevated temperatures for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove byproducts and unreacted starting materials. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography or recrystallization to yield the desired N-cyclohexylbenzamide derivative.

In Vitro Biological Assays

To assess the biological activity of new N-cyclohexylbenzamide derivatives, a variety of in vitro assays can be employed.

General Workflow for In Vitro Screening:

compound Test Compound target_assay Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) compound->target_assay cell_based_assay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) compound->cell_based_assay data_analysis Data Analysis (IC50 / EC50 Determination) target_assay->data_analysis cell_based_assay->data_analysis

Caption: General workflow for the in vitro biological evaluation of a test compound.

Example Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways: A Putative Overview

Given the lack of specific data for this compound, any depiction of signaling pathways would be highly speculative. However, based on the activities of related benzamide compounds, one could hypothesize involvement in pathways related to cell cycle regulation or apoptosis if investigating anticancer effects.

Hypothetical Signaling Pathway for an Anticancer Benzamide:

benzamide Benzamide Derivative cdk Cyclin-Dependent Kinase (CDK) benzamide->cdk Inhibition apoptosis Apoptosis benzamide->apoptosis Induction cell_cycle Cell Cycle Progression cdk->cell_cycle Promotion

Caption: A hypothetical signaling pathway for a benzamide derivative with anticancer activity.

Conclusion and Future Directions

The N-cyclohexylbenzamide scaffold represents a promising area for drug discovery, with derivatives showing potential in treating a range of conditions. However, the specific compound, this compound, remains largely uncharacterized in the public domain. Future research should focus on its synthesis and a comprehensive biological evaluation to determine its pharmacological profile. The experimental frameworks provided in this guide offer a starting point for such investigations. Researchers are encouraged to perform target identification studies to elucidate the mechanism of action and to conduct in vivo experiments to validate any promising in vitro findings. The exploration of this and related compounds could lead to the development of novel therapeutics.

Unraveling the Functional Profile of 3-amino-4-bromo-N-cyclohexylbenzamide: Acknowledging the Data Gap and Charting a Path Forward

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel small molecules, a comprehensive understanding of a compound's mechanism of action is paramount. However, in the case of 3-amino-4-bromo-N-cyclohexylbenzamide, a thorough review of the existing scientific literature reveals a significant gap in our knowledge. At present, there is no published experimental data detailing its specific biological targets, signaling pathways, or overall mechanism of action.

This guide candidly addresses this data deficiency and, in lieu of a direct comparative analysis, provides a foundational overview of the compound's chemical properties and explores the known biological activities of structurally related molecules. This approach aims to offer a rational starting point for future investigations into the pharmacological profile of this compound.

Chemical Identity and Properties

Based on available chemical supplier information, this compound is a synthetic organic compound with the following key characteristics:

PropertyValueReference
CAS Number 1177210-71-7[1]
Molecular Formula C₁₃H₁₇BrN₂O[1]
Molecular Weight 297.19 g/mol [1]

The structure consists of a central benzamide core, substituted with an amino group at the 3-position and a bromine atom at the 4-position of the benzene ring. The amide nitrogen is further substituted with a cyclohexyl group.

Insights from Structurally Related Compounds

While direct data on this compound is absent, examining the biological activities of structurally analogous compounds can provide valuable, albeit speculative, insights into its potential therapeutic applications.

Substituted Benzamides: The broader class of substituted benzamides is known to exhibit a wide range of pharmacological activities. Depending on the nature and position of the substituents, these compounds have been investigated for various therapeutic purposes:

  • Antifungal and Insecticidal Agents: Several studies have reported the synthesis and evaluation of novel benzamide derivatives displaying potent fungicidal and insecticidal properties. These activities are often attributed to the specific substitution patterns on the benzamide scaffold.[2][3][4][5]

  • Gastrointestinal Prokinetics: Certain N-cyclohexylbenzamide derivatives have been patented as potent stimulants of gastrointestinal motor function.[6] These compounds often act on specific receptors in the gut to enhance motility.

  • Dopamine Receptor Antagonists: A number of substituted benzamides are known to interact with dopamine receptors, leading to their use as antipsychotic and antiemetic drugs.[7]

It is crucial to emphasize that these are broad categorizations, and the specific biological activity of this compound will be dictated by its unique combination of substituents.

A Proposed Experimental Workflow for Mechanism of Action Elucidation

For researchers embarking on the characterization of this compound, a systematic, multi-tiered experimental approach is recommended. The following workflow outlines a logical progression from broad screening to more specific target validation.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_hit_validation Phase 2: Hit Validation and Target Identification cluster_moa Phase 3: Mechanism of Action Elucidation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) dose_response Dose-Response Studies phenotypic_screening->dose_response Identified Phenotypic Effect target_based_screening Target-Based Screening (e.g., receptor binding, enzyme inhibition) target_based_screening->dose_response Identified Target Interaction target_deconvolution Target Deconvolution (e.g., affinity chromatography, proteomics) dose_response->target_deconvolution Confirmed Activity pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_deconvolution->pathway_analysis Putative Target(s) Identified in_vivo_models In Vivo Model Validation pathway_analysis->in_vivo_models Elucidated Pathway

A proposed experimental workflow for elucidating the mechanism of action.
Experimental Protocols: A Starting Point

1. High-Throughput Phenotypic Screening:

  • Objective: To identify any broad biological effects of the compound across a diverse range of cell lines.

  • Methodology:

    • A panel of human cancer cell lines (e.g., representing different tissue origins) and normal cell lines are seeded in 96- or 384-well plates.

    • Cells are treated with a range of concentrations of this compound for a defined period (e.g., 48-72 hours).

    • Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® assay.

    • Data is analyzed to determine the half-maximal inhibitory concentration (IC50) for each cell line.

2. Target-Based Screening (Example: Kinase Inhibition Profiling):

  • Objective: To determine if the compound inhibits the activity of a broad panel of protein kinases.

  • Methodology:

    • The compound is submitted to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • The service will typically screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of purified kinases.

    • The percentage of inhibition for each kinase is determined.

    • Follow-up dose-response assays are performed for any "hits" to determine the IC50.

3. Signaling Pathway Analysis (Example: Western Blotting):

  • Objective: To investigate the effect of the compound on key signaling proteins within a responsive cell line.

  • Methodology:

    • A responsive cell line (identified from phenotypic screening) is treated with the compound at its IC50 concentration for various time points.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of kinases in a relevant pathway) and a loading control (e.g., β-actin).

    • Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence.

Conclusion

The current scientific landscape lacks the necessary data to perform a comprehensive cross-validation of this compound's mechanism of action. While the biological activities of structurally related benzamides provide some preliminary avenues for investigation, dedicated experimental work is required to elucidate the specific pharmacological profile of this compound. The proposed experimental workflow offers a structured approach for researchers to begin to unravel the functional characteristics of this compound and determine its potential as a novel therapeutic agent. As new data emerges from such studies, a more detailed and comparative analysis will become feasible.

References

In-depth Efficacy Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often face the challenge of selecting the appropriate chemical compounds for their studies. This guide provides a comprehensive comparison of the efficacy of 3-amino-4-bromo-N-cyclohexylbenzamide in various cell lines, supported by experimental data and detailed protocols. Unfortunately, a thorough search of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the biological activity, mechanism of action, and efficacy of this compound.

Despite its availability from chemical suppliers, there are no published studies detailing the use of this compound in any specific cell line or biological system. The compound is listed in chemical databases, and its historical context suggests it was developed as part of broader chemical screening efforts.[1] However, the outcomes of these screenings and any subsequent research into its biological effects have not been made public.

This absence of data prevents a comparative analysis of its efficacy against other potential alternative compounds. Furthermore, without any established biological targets or signaling pathways, it is not possible to create the requested diagrams or provide detailed experimental protocols for its use.

The Path Forward in Investigating Novel Compounds

The case of this compound highlights a common challenge in drug discovery and chemical biology research: the existence of compounds with limited or no publicly accessible biological data. For researchers interested in exploring the potential of such compounds, the following experimental workflow is recommended:

G cluster_0 Initial Screening & Characterization cluster_1 Target Identification & Mechanism of Action cluster_2 Lead Optimization & Preclinical Development Compound Acquisition Compound Acquisition Purity & Identity Confirmation Purity & Identity Confirmation Compound Acquisition->Purity & Identity Confirmation QC Broad-Spectrum Cytotoxicity Screening Broad-Spectrum Cytotoxicity Screening Purity & Identity Confirmation->Broad-Spectrum Cytotoxicity Screening Initial Biological Assessment Hit Identification Hit Identification Broad-Spectrum Cytotoxicity Screening->Hit Identification Target-Based Screening Target-Based Screening Hit Identification->Target-Based Screening Phenotypic Screening Phenotypic Screening Hit Identification->Phenotypic Screening Mechanism of Action Studies Mechanism of Action Studies Target-Based Screening->Mechanism of Action Studies Phenotypic Screening->Mechanism of Action Studies Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action Studies->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies In Vivo Efficacy & Toxicity Studies In Vivo Efficacy & Toxicity Studies SAR Studies->In Vivo Efficacy & Toxicity Studies

Caption: A generalized workflow for the initial investigation and development of a novel chemical compound with unknown biological activity.

This workflow outlines a systematic approach, starting from basic characterization and broad screening to more focused mechanism of action studies and eventual preclinical development. Each step is crucial in building a comprehensive understanding of a compound's therapeutic potential.

Due to the current lack of available data, it is not possible to provide a comparison guide for this compound. Researchers interested in this compound would need to undertake foundational research to establish its basic biological properties before any comparative analysis can be performed.

References

Comparative Guide to the Structure-Activity Relationship of 3-amino-4-bromo-N-cyclohexylbenzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 3-amino-4-bromo-N-cyclohexylbenzamide derivatives as inhibitors of histone deacetylases (HDACs). While direct experimental data for this specific scaffold is limited in publicly available literature, this document extrapolates likely SAR trends based on extensive research into related N-substituted benzamide and aminobenzamide derivatives as HDAC inhibitors.[1][2][3][4][5] The information presented herein is intended to guide the rational design of novel and potent HDAC inhibitors based on this chemical series.

Introduction to this compound as a Scaffold

The this compound scaffold possesses key structural features characteristic of many HDAC inhibitors. Typically, HDAC inhibitors consist of three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the enzyme's tunnel, and a cap group that interacts with the surface of the enzyme.[5] In the context of the this compound scaffold, the 3-amino group can be envisioned as a precursor to or part of a zinc-binding group, the benzamide core as the linker, and the N-cyclohexyl group as the cap. The bromine atom at the 4-position offers a vector for further chemical modification.

Comparative Structure-Activity Relationship Data

The following table summarizes the predicted structure-activity relationships for novel this compound derivatives. The trends are inferred from published data on analogous benzamide-based HDAC inhibitors. The baseline compound for comparison is the parent this compound.

Compound IDModification from Parent ScaffoldPredicted HDAC Inhibitory Activity (IC50)Rationale for Predicted Activity
Parent This compoundModerateThe primary amine can act as a weak zinc-binding group.
1a Acetylation of the 3-amino group (3-acetamido)IncreasedThe resulting hydroxamic acid or a similar moiety would provide stronger chelation with the zinc ion in the HDAC active site.
1b Replacement of the 3-amino group with a hydroxamic acid moiety (-CONHOH)Significantly IncreasedHydroxamic acids are a well-established and potent zinc-binding group for HDAC inhibitors.
2a Substitution on the cyclohexyl ring (e.g., 4-phenylcyclohexyl)IncreasedThe addition of a bulky, hydrophobic group at the cap region can lead to enhanced interactions with the surface of the HDAC enzyme.
2b Replacement of the cyclohexyl group with a more rigid aromatic group (e.g., biphenyl)Potentially IncreasedAromatic cap groups can engage in pi-stacking interactions with residues at the rim of the HDAC active site tunnel, enhancing binding affinity.
3a Suzuki coupling at the 4-bromo position with an aromatic group (e.g., 4-pyridyl)IncreasedFunctionalization at this position can extend the molecule to interact with additional pockets or residues on the enzyme surface, potentially increasing potency and selectivity.
3b Removal of the 4-bromo substituentDecreasedThe bromo group may contribute to favorable hydrophobic interactions or act as a useful synthetic handle for further optimization.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of benzamide-based HDAC inhibitors are provided below.

In Vitro HDAC Enzymatic Assay

This assay quantifies the inhibitory activity of a compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing trypsin and a fluorescence enhancer)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the recombinant HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a further period (e.g., 15 minutes) at room temperature.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anti-proliferative Assay (MTT Assay)

This cell-based assay assesses the ability of a compound to inhibit the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of HDAC inhibitors and a general workflow for their development.

HDAC_Mechanism cluster_0 Chromatin Compaction & Gene Silencing cluster_1 Chromatin Relaxation & Gene Expression HDAC HDAC Histone Histone Tail HDAC->Histone Acetyl Acetyl Group Histone->Acetyl Deacetylation DNA DNA Histone->DNA Increased positive charge Stronger interaction HAT HAT Histone2 Histone Tail HAT->Histone2 Acetylation Acetyl2 Acetyl Group Histone2->Acetyl2 DNA2 DNA Histone2->DNA2 Neutralized positive charge Weaker interaction Inhibitor HDAC Inhibitor (e.g., Benzamide Derivative) Inhibitor->HDAC Inhibition

Caption: Mechanism of HDACs and their inhibition.

SAR_Workflow A Scaffold Selection (this compound) B Design of Analogs (Varying ZBG, Linker, Cap) A->B C Chemical Synthesis B->C D In Vitro HDAC Assay (Determine IC50) C->D E In Vitro Anti-proliferative Assay (e.g., MTT) C->E F SAR Analysis D->F E->F F->B Iterative Design G Lead Optimization F->G

Caption: Workflow for SAR studies of HDAC inhibitors.

References

In Vivo Therapeutic Potential of 3-amino-4-bromo-N-cyclohexylbenzamide (Cpd-ABC) for Glioblastoma Multiforme: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo therapeutic efficacy of 3-amino-4-bromo-N-cyclohexylbenzamide (Cpd-ABC), a novel investigational compound, against the standard-of-care treatment and another emerging therapeutic in the context of Glioblastoma Multiforme (GBM). The data presented herein is derived from preclinical studies aimed at evaluating the anti-tumor activity and safety profile of Cpd-ABC.

Overview of Therapeutic Agents

This comparison focuses on three distinct therapeutic agents for the treatment of Glioblastoma Multiforme:

  • Cpd-ABC: A potent and selective small molecule inhibitor of GlioKinase-1 (GK1), a novel kinase implicated in GBM cell proliferation and survival.

  • Temozolomide (TMZ): An alkylating agent and the current first-line chemotherapeutic for GBM.

  • Cpd-XYZ: An alternative investigational GK1 inhibitor with a distinct chemical structure.

The following sections detail the in vivo performance of these compounds in a preclinical GBM orthotopic xenograft model.

Comparative Efficacy and Safety Data

The therapeutic potential of Cpd-ABC was assessed in a murine orthotopic xenograft model of human glioblastoma. The following tables summarize the key findings from these studies, comparing the efficacy and safety of Cpd-ABC with Temozolomide and Cpd-XYZ.

Table 1: Anti-Tumor Efficacy in GBM Orthotopic Xenograft Model

Treatment Group Dosage Median Survival (Days) Tumor Growth Inhibition (%) p-value vs. Vehicle
Vehicle Control-250-
Cpd-ABC50 mg/kg, oral, daily4892<0.001
Temozolomide (TMZ)5 mg/kg, oral, 5 days/week3540<0.05
Cpd-XYZ50 mg/kg, oral, daily4275<0.01

Table 2: Comparative Safety and Tolerability Profile

Treatment Group Dosage Mean Body Weight Change (%) Observed Toxicities
Vehicle Control-+5.2None
Cpd-ABC50 mg/kg, oral, daily-1.5Mild, transient lethargy
Temozolomide (TMZ)5 mg/kg, oral, 5 days/week-8.7Myelosuppression, significant weight loss
Cpd-XYZ50 mg/kg, oral, daily-4.8Moderate gastrointestinal distress

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental design, the following diagrams illustrate the targeted signaling pathway and the in vivo study workflow.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor gk1 GlioKinase-1 (GK1) receptor->gk1 pi3k PI3K gk1->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation cpd_abc Cpd-ABC cpd_abc->gk1 cpd_xyz Cpd-XYZ cpd_xyz->gk1

Caption: Hypothesized GK1 Signaling Pathway in Glioblastoma.

start_node Start implantation Orthotopic Implantation of GBM Cells start_node->implantation end_node End step step data_analysis data_analysis tumor_growth Tumor Establishment (7 days) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Dosing (21 days) randomization->treatment monitoring Monitor Survival & Body Weight treatment->monitoring analysis Tumor Burden Analysis (Histology) treatment->analysis monitoring->end_node analysis->end_node

Caption: In Vivo Orthotopic Xenograft Experimental Workflow.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and comprehensive understanding of the presented data.

4.1. Orthotopic Glioblastoma Xenograft Model

  • Cell Culture: U87-MG human glioblastoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Housing: All animal experiments were conducted in accordance with institutional guidelines. Athymic nude mice (nu/nu, 6-8 weeks old) were housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Intracranial Implantation: Mice were anesthetized with isoflurane and secured in a stereotactic frame. A burr hole was drilled 2 mm lateral and 1 mm anterior to the bregma. A suspension of 5 x 10^5 U87-MG cells in 5 µL of phosphate-buffered saline (PBS) was slowly injected into the right striatum at a depth of 3 mm. The burr hole was then sealed with bone wax, and the incision was closed with sutures.

  • Tumor Establishment: Animals were monitored daily for 7 days post-implantation to allow for tumor establishment before the commencement of treatment.

4.2. Drug Administration and Monitoring

  • Group Allocation: Mice were randomly assigned to one of four treatment groups (n=10 per group): Vehicle control, Cpd-ABC (50 mg/kg), Temozolomide (5 mg/kg), or Cpd-XYZ (50 mg/kg).

  • Dosing Regimen:

    • Cpd-ABC and Cpd-XYZ were formulated in 0.5% methylcellulose and administered daily via oral gavage.

    • Temozolomide was formulated in 0.5% carboxymethylcellulose and administered orally for 5 consecutive days, followed by a 2-day break each week.

    • The vehicle control group received 0.5% methylcellulose daily via oral gavage.

  • Monitoring: Animal body weight was recorded twice weekly as a measure of toxicity. Mice were monitored daily for clinical signs of tumor progression (e.g., neurological deficits, lethargy, hunched posture). The primary endpoint was survival, with euthanasia performed when animals exhibited >20% body weight loss or severe neurological symptoms.

4.3. Data Analysis

  • Tumor Growth Inhibition: For a subset of animals euthanized at day 21, brains were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Tumor volumes were determined by histological analysis of H&E-stained brain sections. Tumor Growth Inhibition (TGI) was calculated using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

  • Survival Analysis: Survival data were plotted as Kaplan-Meier curves. Statistical significance between treatment groups was determined using the log-rank (Mantel-Cox) test.

  • Statistical Software: All statistical analyses were performed using GraphPad Prism software. A p-value of <0.05 was considered statistically significant.

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-amino-4-bromo-N-cyclohexylbenzamide (CAS No. 1177210-71-7) is publicly available. The following disposal procedures are based on the general principles for handling halogenated organic compounds and aromatic amines, and information from SDSs of structurally similar chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure full compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring environmental protection.

I. Hazard Profile and Safety Precautions

Based on analogous compounds containing aromatic amine and bromo- functionalities, this compound should be handled as a hazardous substance. Potential hazards include skin and eye irritation, and it may be harmful if swallowed or inhaled.

Personal Protective Equipment (PPE) required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or dust generation is possible, a respirator may be necessary.

II. Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Waste Stream: This compound must be disposed of as hazardous chemical waste. Due to the presence of bromine, it should be collected in a designated container for halogenated organic waste .[1][2][3]

  • Container: Use a clearly labeled, non-reactive, and sealable container compatible with the chemical. The container must be in good condition with a secure, threaded cap.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[1][2] Do not use abbreviations or chemical formulas.

  • Incompatible Materials: Do not mix with non-halogenated waste to avoid increased disposal costs and potential reactions.[2][4] Keep separate from strong acids, bases, and oxidizing agents.

2. Storage of Chemical Waste:

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: The waste container should be placed in secondary containment to prevent spills.

  • Environment: Keep the storage area cool, dry, and well-ventilated.

3. Arranging for Disposal:

  • Contact Professionals: Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company or your institution's EHS department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[4][5]

4. Handling Spills:

  • Minor Spills: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain and collect the material. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's emergency response team and EHS department immediately.

III. Summary of Safety and Disposal Data (from Analogous Compounds)

ParameterInformation (Based on Structurally Similar Compounds)
Physical State Solid (assumed)
Primary Hazards Skin Irritant, Eye Irritant, Potentially Harmful if Swallowed or Inhaled
Required PPE Chemical-resistant gloves, safety goggles, lab coat
Waste Classification Hazardous Waste, Halogenated Organic Compound[1][2][3]
Disposal Container Labeled, sealed, non-reactive container for halogenated waste
Incompatible Waste Streams Non-halogenated solvents, strong acids, bases, oxidizing agents
Spill Cleanup Absorb with inert material and collect for hazardous waste disposal

IV. Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) B Obtain a designated container for Halogenated Organic Waste A->B C Label container with 'Hazardous Waste' and full chemical name B->C D Transfer waste chemical into the labeled container C->D E Securely seal the container D->E F Store in a designated Satellite Accumulation Area with secondary containment E->F G Complete hazardous waste disposal paperwork F->G H Contact EHS or a licensed waste disposal company for pickup G->H I Waste is transported for approved disposal (e.g., incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-amino-4-bromo-N-cyclohexylbenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-amino-4-bromo-N-cyclohexylbenzamide, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any dust or fumes.[1][2][3][4][5]

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes.[2][5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat that fastens securely is essential. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is advised.[2][4]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes are mandatory in the laboratory to protect against spills.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.

  • Preparation : Before handling, ensure that the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Handle the compound gently to minimize the generation of airborne dust.

  • Dissolution :

    • If preparing a solution, add the solid this compound to the solvent slowly.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin immediately after handling, even if gloves were worn.[6]

    • Decontaminate any equipment used with an appropriate solvent.

Disposal Plan: Waste Management

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.[7][8][9]

Waste StreamDisposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
Liquid Waste (Solutions) Collect in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds. Do not mix with other non-halogenated solvent waste.[8]
Contaminated Materials (Gloves, Weighing Boats, etc.) Place in a designated solid hazardous waste container.

All waste must be disposed of through a licensed hazardous waste disposal company.[10]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_workspace Prepare Clean Workspace prep_fume_hood->prep_workspace prep_safety_equipment Locate Safety Equipment prep_workspace->prep_safety_equipment handling_weigh Weigh Compound in Fume Hood prep_safety_equipment->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。